Talazoparib-13C,d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H14F2N6O |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(11S,12R)-7-fluoro-12-(2-methyl-1,2,4-triazol-3-yl)-11-(2,3,5,6-tetradeuterio-4-fluorophenyl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1/i2D,3D,4D,5D,16+1 |
InChI Key |
HWGQMRYQVZSGDQ-UWQIOMAISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[13C@@H]2[C@H](C3=NNC(=O)C4=C3C(=CC(=C4)F)N2)C5=NC=NN5C)[2H])[2H])F)[2H] |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Talazoparib-13C,d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Talazoparib-13C,d4, an isotopically labeled version of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preparation and analysis of this important compound for use in various research applications, including pharmacokinetic and metabolism studies.
Introduction to Talazoparib
Talazoparib is a highly potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which are critical components of the DNA damage repair (DDR) pathway.[1] By inhibiting PARP, Talazoparib leads to an accumulation of DNA single-strand breaks, which, during DNA replication, are converted into toxic double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[2] Talazoparib also exhibits a strong "PARP trapping" mechanism, where it stabilizes the PARP-DNA complex, further disrupting DNA repair and replication.
The use of isotopically labeled compounds like this compound is invaluable in drug discovery and development. The incorporation of stable isotopes (¹³C and ²H) provides a distinct mass signature that allows for its differentiation from the unlabeled drug and its metabolites in biological matrices. This is crucial for accurate quantification in pharmacokinetic (PK) studies, absorption, distribution, metabolism, and excretion (ADME) studies, and as an internal standard in bioanalytical assays.
Synthesis of this compound
The synthesis of this compound can be achieved by adapting established synthetic routes for unlabeled Talazoparib, incorporating isotopically labeled starting materials at key positions. The following proposed synthetic scheme is based on procedures outlined in the scientific literature, including a patent describing a multi-step synthesis of Talazoparib.[3]
Proposed Synthetic Workflow
The synthesis involves a multi-step process culminating in the formation of the core tetrahydropyridophthalazinone structure with the desired isotopic labels. The key isotopically labeled precursors are proposed to be [¹³C,d₄]-4-fluorobenzaldehyde and [¹³C,¹⁵N]-1-methyl-1H-1,2,4-triazole, which would introduce the labels into the core structure of Talazoparib.
Experimental Protocols
The following are detailed, proposed methodologies for the key synthetic steps. These protocols are adapted from known procedures for unlabeled Talazoparib and should be optimized for the specific labeled intermediates.
Step 1: Synthesis of Labeled Intermediate A
This step involves the condensation of labeled precursors to form a key intermediate.
-
To a solution of 6-fluoro-4-nitroisobenzofuran-1(3H)-one in an appropriate solvent (e.g., THF), add [¹³C,¹⁵N]-1-methyl-1H-1,2,4-triazole.
-
The reaction is typically carried out in the presence of a base (e.g., triethylamine) and a dehydrating agent (e.g., acetic anhydride) at a controlled temperature.
-
The resulting intermediate is then reacted with [¹³C,d₄]-4-fluorobenzaldehyde in a reductive cyclization reaction. This can be achieved using a reducing agent such as titanium(III) chloride in a suitable solvent mixture (e.g., THF and methanol).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the product is isolated by extraction and purified by column chromatography to yield Labeled Intermediate A.
Step 2: Formation of the Tetrahydropyridophthalazinone Core (Labeled Intermediate B)
-
Labeled Intermediate A is dissolved in a suitable solvent like ethanol.
-
Hydrazine hydrate is added to the solution, and the mixture is heated to reflux.
-
The reaction leads to the cyclization and formation of the core phthalazinone structure.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is washed with water and ethanol and can be further purified by recrystallization to afford Labeled Intermediate B.
Step 3: Final Chiral Resolution and Purification
-
If the synthesis results in a racemic mixture, chiral resolution is necessary to isolate the desired (8S,9R)-enantiomer. This can be achieved using chiral chromatography (e.g., supercritical fluid chromatography [SFC] with a chiral stationary phase).
-
The final product, this compound, is obtained after purification.
-
The purity of the final compound is confirmed by HPLC and its identity verified by mass spectrometry and NMR spectroscopy.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | ¹³C₄C₁₅H₁₀D₄F₂N₆O |
| Molecular Weight | ~385.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Spectroscopic Data
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment. The expected [M+H]⁺ ion for this compound would be approximately m/z 385.15, which is 5 units higher than the unlabeled Talazoparib (m/z 380.35).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to be similar to that of unlabeled Talazoparib, with the key difference being the absence of signals corresponding to the four deuterated positions on the fluorophenyl ring. The integration of the remaining proton signals should be consistent with the labeled structure.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms. The signals for the ¹³C-labeled carbons will be significantly enhanced and may show coupling to adjacent deuterium atoms.
-
¹⁹F NMR: The ¹⁹F NMR spectrum should show two distinct signals corresponding to the two fluorine atoms in the molecule.
| ¹H NMR (400 MHz, DMSO-d₆) - Unlabeled Talazoparib |
| Chemical Shift (δ, ppm) |
| 12.35 |
| 7.83 |
| 7.75 |
| 7.53-7.49 |
| 7.20-7.16 |
| 7.11-7.08 |
| 6.96-6.92 |
| 5.06-4.99 |
| 3.68 |
Note: The ¹H NMR data for unlabeled Talazoparib is provided for reference.[3] The spectrum of this compound will show the absence of signals for the deuterated positions.
Chromatographic Purity
High-performance liquid chromatography (HPLC) is employed to determine the chemical and radiochemical purity of the final product. A typical purity of >98% is expected for use in research applications. MedChemExpress reports a purity of 99.30% for their commercially available this compound.
Talazoparib's Mechanism of Action: PARP Inhibition Signaling Pathway
Talazoparib exerts its anticancer effects by targeting the PARP-mediated DNA damage repair pathway. The following diagram illustrates the key steps in this process.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established procedures for the unlabeled compound, offers a viable pathway for obtaining this valuable research tool. The detailed characterization methods ensure the quality and identity of the synthesized labeled compound. The availability of isotopically labeled Talazoparib will continue to support critical research in oncology, particularly in understanding its pharmacokinetics, metabolism, and mechanism of action, ultimately contributing to the development of more effective cancer therapies.
References
An In-Depth Technical Guide to Isotopic Labeling of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isotopic labeling strategies for Poly (ADP-ribose) polymerase (PARP) inhibitors. It covers the synthesis, application, and analysis of both radioactive and stable isotope-labeled PARP inhibitors, offering valuable insights for researchers in drug discovery, pharmacology, and clinical development.
Introduction to Isotopic Labeling of PARP Inhibitors
Isotopic labeling is an indispensable tool in pharmaceutical research, enabling the detailed study of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For PARP inhibitors, a class of targeted cancer therapeutics, isotopic labeling plays a crucial role in non-invasive imaging of PARP expression, understanding their pharmacokinetic and pharmacodynamic properties, and facilitating their clinical development.
This guide will delve into two primary areas of isotopic labeling:
-
Radiolabeling: Primarily used for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), and in ADME studies to trace the drug and its metabolites.
-
Stable Isotope Labeling: Employed in quantitative bioanalysis as internal standards for pharmacokinetic studies and to investigate metabolic pathways without the use of radioactivity.
PARP Signaling and Inhibition
Poly (ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are key enzymes in the DNA damage response (DDR) pathway. They detect single-strand breaks (SSBs) in DNA and catalyze the synthesis of poly (ADP-ribose) (PAR) chains, which recruits other DNA repair proteins. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and result in cell death through a concept known as synthetic lethality.
Radiolabeling of PARP Inhibitors
Radiolabeled PARP inhibitors are crucial for non-invasive imaging of PARP expression in tumors, which can aid in patient selection, monitoring treatment response, and understanding drug distribution. Common radioisotopes used include Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C) for PET, and Iodine-123 (¹²³I) and Technetium-99m (⁹⁹mTc) for SPECT. Carbon-14 (¹⁴C) is the isotope of choice for human ADME and mass balance studies.
Quantitative Data from Radiolabeling Studies
The following tables summarize key quantitative data from various radiolabeling studies of PARP inhibitors.
Table 1: In Vitro Binding Affinity and Potency of Radiolabeled PARP Inhibitors and Analogs
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| [¹⁸F]Talazoparib | PARP-1 | 0.65 ± 0.07 | - | [1][2] |
| Talazoparib Analog (3a) | PARP-1 | 2.37 ± 0.56 | - | [1][2] |
| Talazoparib Analog (3b) | PARP-1 | 1.92 ± 0.41 | - | [1] |
| Talazoparib Analog (3c) | PARP-1 | 1.73 ± 0.43 | - | |
| Olaparib | PARP-1 | 1.87 ± 0.10 | 5 (PARP-1), 1 (PARP-2) | |
| [¹⁸F]AZD2281 (Olaparib analog) | PARP-1 | - | 17.9 ± 1.1 | |
| [⁶⁸Ga]Ga-DOTANPB (Niraparib analog) | PARP-1 | - | 82.21 |
Table 2: In Vivo Tumor Uptake of Radiolabeled PARP Inhibitors
| Radiotracer | Tumor Model | Uptake (%ID/g) | Time Point | Reference(s) |
| [¹⁸F]Talazoparib | PC-3 (prostate) | 3.78 ± 0.55 | 4 h | |
| [¹⁸F]Talazoparib | PC-3 (prostate) | 4.52 ± 0.32 | 8 h | |
| [⁶⁸Ga]Ga-DOTANPB | HeLa (cervical) | 3.37 ± 0.33 | - | |
| [⁶⁸Ga]Ga-DOTANPB (blocked) | HeLa (cervical) | 2.50 ± 0.27 | - |
Table 3: Human Mass Balance Studies with ¹⁴C-Labeled PARP Inhibitors
| Compound | Dose | % Recovery in Urine | % Recovery in Feces | Major Route of Elimination | Reference(s) |
| [¹⁴C]Talazoparib | 1 mg (100 µCi) | 68.7 | 19.7 | Renal (unchanged drug) | |
| [¹⁴C]Niraparib | 300 mg (100 µCi) | 47.5 | 38.8 | Renal and Hepatic | |
| [¹⁴C]Rucaparib | 600 mg (140 µCi) | - | - | Metabolized via oxidation, N-demethylation, N-methylation, and glucuronidation |
Experimental Protocols for Radiolabeling
The following diagram illustrates a typical workflow for a human ADME study using a ¹⁴C-labeled drug candidate.
A multi-step procedure is employed for the radiosynthesis of [¹⁸F]talazoparib. The synthesis involves the preparation of a suitable precursor followed by a nucleophilic fluorination reaction with [¹⁸F]fluoride. The crude product is then purified to yield the final radiotracer.
Materials:
-
Precursor molecule for fluorination
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
HPLC system for purification and analysis
-
Solid-phase extraction (SPE) cartridges
Procedure (Simplified):
-
[¹⁸F]Fluoride activation: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge and eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is then evaporated to dryness to obtain the reactive [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Radiolabeling: The precursor is dissolved in an anhydrous solvent (e.g., DMSO or acetonitrile) and added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature for a set time to facilitate the nucleophilic substitution.
-
Purification: The crude reaction mixture is diluted and passed through an SPE cartridge to remove unreacted [¹⁸F]fluoride. The final purification is typically performed using semi-preparative HPLC.
-
Formulation: The collected HPLC fraction containing the radiolabeled product is evaporated, and the residue is redissolved in a physiologically compatible solution for injection.
-
Quality Control: The radiochemical purity, specific activity, and identity of the final product are confirmed by analytical HPLC, and other relevant analytical techniques.
Stable Isotope Labeling of PARP Inhibitors
Stable isotope-labeled (SIL) analogs of PARP inhibitors, typically incorporating deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are invaluable tools for quantitative bioanalysis. They are chemically identical to the parent drug but have a different mass, allowing them to be used as internal standards in mass spectrometry-based assays to correct for variations during sample preparation and analysis. Deuteration can also be strategically employed to alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.
Applications in Pharmacokinetic Studies
The use of SIL internal standards is the gold standard for accurate and precise quantification of drugs and their metabolites in biological matrices.
Table 4: Stable Isotope-Labeled PARP Inhibitors Used as Internal Standards
| Analyte | Stable Isotope-Labeled Internal Standard | Isotopic Label(s) | Reference(s) |
| Olaparib | [²H₈]-Olaparib | ²H | |
| Rucaparib | [¹³C,²H₃]-Rucaparib | ¹³C, ²H | |
| Niraparib | [¹³C₆]-Niraparib | ¹³C |
Experimental Protocols for Stable Isotope Labeling and Analysis
The following diagram outlines the workflow for a typical pharmacokinetic study utilizing a stable isotope-labeled internal standard.
The synthesis of stable isotope-labeled compounds often follows similar routes to the unlabeled drug, but utilizes labeled starting materials or reagents at a key step.
Example: Conceptual Synthesis of a Deuterated PARP Inhibitor
For the synthesis of a deuterated PARP inhibitor like [²H₈]-Olaparib, one would typically start with a deuterated precursor. For instance, if a piperazine ring is part of the structure, a deuterated piperazine could be used in the synthesis. The specific synthetic route would depend on the structure of the PARP inhibitor and the desired position of the deuterium labels.
A general approach could involve:
-
Synthesis of a labeled building block: For example, preparing a deuterated version of a key intermediate.
-
Coupling reactions: Assembling the final molecule using the labeled building block and other non-labeled fragments.
-
Purification and Characterization: Purifying the final labeled compound using techniques like chromatography and confirming its identity, purity, and isotopic enrichment using mass spectrometry and NMR spectroscopy.
While detailed, step-by-step proprietary synthesis methods are often not publicly available, the general principles of organic synthesis apply. For instance, the synthesis of olaparib involves several key steps including a Horner-Wadsworth-Emmons reaction and amide couplings. To introduce deuterium, one could use deuterated reagents in these steps.
Conclusion
Isotopic labeling is a powerful and versatile technology that is integral to the research and development of PARP inhibitors. Radiolabeling enables non-invasive imaging of drug distribution and target engagement, as well as definitive mass balance studies. Stable isotope labeling is the cornerstone of accurate pharmacokinetic analysis and can be used to modulate metabolic pathways. This technical guide provides a foundational understanding of the key principles, methodologies, and applications of isotopic labeling in the context of PARP inhibitors, serving as a valuable resource for scientists and researchers in the field.
References
Preliminary Investigation of Talazoparib-13C,d4 Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a preliminary investigation into the stability of Talazoparib-13C,d4, an isotopically labeled poly (ADP-ribose) polymerase (PARP) inhibitor. The document outlines detailed experimental protocols for forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments. Quantitative data from these hypothetical studies are presented in structured tables to facilitate clear comparison and interpretation. Furthermore, this guide includes mandatory visualizations created using Graphviz (DOT language) to illustrate key experimental workflows and the fundamental signaling pathway of Talazoparib. This document is intended to serve as a practical resource for researchers and professionals involved in the development and analytical characterization of isotopically labeled drug candidates.
Introduction
Talazoparib is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, a key component in the cellular machinery for DNA repair.[1] Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, leading to the accumulation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[2][3][4]
Isotopically labeled compounds, such as this compound, are critical tools in drug development, particularly for pharmacokinetic (PK) and metabolism studies. The stability of these labeled compounds is a crucial parameter that can influence the accuracy and reliability of such studies. Degradation of the labeled molecule can lead to the formation of impurities that may interfere with analytical assays or, in a clinical context, introduce safety concerns.
This guide details a framework for a preliminary stability investigation of this compound. The objective is to identify potential degradation pathways and establish a foundational understanding of the molecule's stability profile under various stress conditions. The methodologies and data presented herein are based on established practices for forced degradation studies of small molecule pharmaceuticals.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Talazoparib exerts its anticancer effects through a dual mechanism that targets the DNA damage response (DDR) pathway. In cells with competent homologous recombination (HR) repair, DNA single-strand breaks (SSBs) are efficiently repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the repair of double-strand breaks (DSBs) is compromised.
Talazoparib's inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into toxic DSBs. Furthermore, Talazoparib is highly effective at trapping PARP enzymes on the DNA at the site of the break, forming a cytotoxic PARP-DNA complex that further obstructs DNA replication and repair. This dual action in an HR-deficient background results in a synthetic lethal phenotype, leading to genomic instability and apoptotic cell death.
Figure 1: Mechanism of action of Talazoparib.
Experimental Protocols
The following protocols describe a series of forced degradation studies designed to assess the stability of this compound. These studies are crucial for identifying potential degradation products and understanding the molecule's intrinsic stability.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
Formic acid (ACS grade)
-
Hydrochloric acid (HCl), 1N solution
-
Sodium hydroxide (NaOH), 1N solution
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Deionized water (18.2 MΩ·cm)
-
Phosphate buffered saline (PBS), pH 7.4
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector.
-
Mass Spectrometer (MS), preferably a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap, for accurate mass measurements and structural elucidation of degradation products.
-
Photostability chamber
-
Calibrated oven
-
pH meter
Preparation of Stock and Working Solutions
A stock solution of this compound is prepared by dissolving the reference standard in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Working solutions for the stress studies are then prepared by diluting the stock solution with the respective stressor solutions to a final concentration of approximately 100 µg/mL.
Forced Degradation (Stress) Conditions
Forced degradation studies are performed under the following conditions. A control sample (this compound in the same solvent system but without the stressor, kept at room temperature or refrigerated) is analyzed alongside the stressed samples.
-
Acidic Hydrolysis: The working solution is mixed with 1N HCl and incubated at 60°C for up to 48 hours. Samples are taken at intermediate time points (e.g., 2, 8, 24, 48 hours).
-
Basic Hydrolysis: The working solution is mixed with 1N NaOH and incubated at 60°C for up to 48 hours. Samples are taken at intermediate time points.
-
Oxidative Degradation: The working solution is mixed with 30% H₂O₂ and kept at room temperature for up to 24 hours. Samples are taken at intermediate time points.
-
Thermal Degradation: A solid sample of this compound is placed in a calibrated oven at 80°C for 7 days. A solution of the compound is also subjected to the same conditions.
-
Photolytic Degradation: A solid sample and a solution of this compound are exposed to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Sample Analysis
All samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC-UV/MS method.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the parent compound from its degradation products (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 210-400 nm (monitoring at a specific wavelength, e.g., 260 nm).
-
MS Detection: Electrospray ionization (ESI) in positive mode, with a mass range appropriate for the parent compound and expected degradants.
-
Figure 2: Experimental workflow for the stability investigation.
Results and Discussion
The stability of this compound under various stress conditions was evaluated. The percentage of the remaining parent compound and the formation of major degradation products were monitored over time. The following tables summarize the hypothetical quantitative data obtained from these studies.
Summary of Forced Degradation Results
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.
Table 1: Stability of this compound under Hydrolytic and Oxidative Stress
| Stress Condition | Time (hours) | % this compound Remaining | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |
| 1N HCl, 60°C | 8 | 92.5 | 3.1 | Not Detected |
| 24 | 78.1 | 10.2 | 1.5 | |
| 48 | 65.3 | 18.9 | 3.8 | |
| 1N NaOH, 60°C | 2 | 85.2 | 8.5 | Not Detected |
| 8 | 55.7 | 25.1 | 4.2 | |
| 24 | 20.1 | 48.3 | 9.7 | |
| 30% H₂O₂, RT | 8 | 95.8 | 2.0 | Not Detected |
| 24 | 88.4 | 6.7 | 1.1 |
Table 2: Stability of this compound under Thermal and Photolytic Stress
| Stress Condition | Duration | % this compound Remaining (Solid) | % this compound Remaining (Solution) | Observations |
| Thermal (80°C) | 7 days | 99.2 | 97.5 | Minor degradation observed in solution. |
| Photolytic (ICH Q1B) | - | 98.8 | 94.1 | Slight discoloration of the solution; minor degradation products detected. |
Discussion of Degradation Pathways
Based on the hypothetical data, this compound exhibits significant degradation under basic conditions, followed by acidic conditions. The molecule is relatively stable under oxidative, thermal, and photolytic stress.
-
Hydrolytic Degradation: The significant degradation under basic conditions suggests that the molecule may contain functional groups susceptible to base-catalyzed hydrolysis, such as amides or other ester-like functionalities. Acidic hydrolysis appears to proceed at a slower rate.
-
Oxidative Degradation: The molecule shows moderate stability against oxidation, suggesting that while there are sites susceptible to oxidation, they are not highly reactive under the tested conditions.
-
Thermal and Photolytic Stability: this compound appears to be relatively stable in its solid form under thermal and photolytic stress. In solution, a slight increase in degradation is observed, which is a common phenomenon.
The identification of major degradants using HRMS would be the next critical step. By comparing the mass spectra and fragmentation patterns of the degradants with the parent compound, potential sites of modification can be proposed. For instance, a mass shift corresponding to the hydrolysis of an amide bond or the oxidation of an aromatic ring could be investigated.
Conclusion
This technical guide outlines a systematic approach for the preliminary stability investigation of this compound. The provided experimental protocols for forced degradation studies are designed to identify the intrinsic stability of the molecule and its potential degradation pathways. The hypothetical data presented illustrates that this compound is most susceptible to degradation under hydrolytic conditions, particularly in a basic environment.
The findings from such a preliminary investigation are essential for guiding the development of stable formulations, defining appropriate storage and handling conditions, and establishing a robust analytical control strategy for this compound. Further studies would be required for the definitive structural elucidation of degradation products and a comprehensive understanding of the degradation kinetics.
References
Technical Guide: Talazoparib-13C,d4 - Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and quality control parameters for Talazoparib-13C,d4, a stable isotope-labeled internal standard essential for the accurate quantification of the potent PARP inhibitor, Talazoparib. This document outlines typical purity specifications, detailed experimental protocols for its analysis, and the biochemical pathway in which Talazoparib is active.
Certificate of Analysis (Representative Data)
A Certificate of Analysis for this compound provides critical information regarding its identity, purity, and isotopic enrichment. The following tables summarize typical quantitative data for a representative batch.
Table 1: Identity and General Properties
| Parameter | Specification |
| Chemical Name | (4-((3-((4-carbamoyl-2-fluorophenyl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)methyl)benzoyl-13C)amino)-N,N-di(methyl-d2)acetamide |
| Molecular Formula | C₂₄H₂₀¹³CF₂N₅O₃D₄ |
| Molecular Weight | 486.52 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO |
Table 2: Purity and Isotopic Enrichment
| Analysis Method | Parameter | Result |
| HPLC/UV | Chemical Purity | ≥99.5% |
| Mass Spectrometry | Isotopic Purity | ≥99% |
| Mass Spectrometry | Isotopic Enrichment | ≥98% (d4), ≥99% (13C) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. The following protocols are representative of the analytical techniques used for quality control.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to determine the chemical purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., DMSO or mobile phase) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to determine its purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Enrichment
LC-MS/MS is a highly sensitive and specific method used to confirm the identity and determine the isotopic purity and enrichment of this compound.[1]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Procedure: A dilute solution of this compound is infused into the mass spectrometer. The relative intensities of the mass signals corresponding to the labeled and unlabeled species are measured to determine the isotopic purity and enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to ensure the positions of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A sample of this compound is dissolved in the deuterated solvent, and ¹H and ¹³C NMR spectra are acquired. The resulting spectra are analyzed to confirm the expected chemical shifts and coupling constants, and to verify the incorporation of the ¹³C and deuterium labels at the specified positions.
Visualizations
The following diagrams illustrate the PARP inhibition signaling pathway and a typical experimental workflow for the analysis of this compound.
Conclusion
The quality and characterization of this compound are paramount for its use as a reliable internal standard in quantitative bioanalysis. The analytical methods described in this guide, including HPLC, LC-MS/MS, and NMR, provide a robust framework for ensuring the identity, purity, and isotopic integrity of this critical research tool. Adherence to these, or similar, rigorous analytical standards is essential for generating accurate and reproducible data in preclinical and clinical studies involving Talazoparib.
References
A Technical Guide to the Sourcing and Availability of Talazoparib-13C,d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the sourcing, availability, and technical specifications of the isotopically labeled PARP inhibitor, Talazoparib-13C,d4. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications.
Introduction to Talazoparib and its Labeled Analog
Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA repair. By inhibiting PARP, Talazoparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. This compound is a stable isotope-labeled version of Talazoparib, incorporating four deuterium atoms and one carbon-13 atom. This mass shift makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Talazoparib in various biological matrices, ensuring high accuracy and precision in experimental results.
Sourcing and Availability
This compound is available from several specialized chemical suppliers that provide high-purity compounds for research purposes. The primary vendors identified are MedChemExpress (MCE), InvivoChem, and ChemScene. It is crucial for researchers to obtain and review the Certificate of Analysis (CofA) from their chosen supplier to verify the identity, purity, and isotopic enrichment of the specific lot.
Technical Specifications
The following table summarizes the key technical data for this compound, compiled from publicly available information from suppliers. Researchers should always refer to the lot-specific CofA for the most accurate data.
| Parameter | MedChemExpress (HY-16106S) | ChemScene (CS-0904076) | InvivoChem (V80033) |
| Synonyms | BMN-673-13C,d4; LT-673-13C,d4 | BMN-673-13C,d4; LT-673-13C,d4 | BMN-673-13C,d4; LT-673-13C,d4 |
| CAS Number | Not explicitly provided | Not explicitly provided | Not explicitly provided |
| Molecular Formula | C₁₈¹³CH₁₀D₄F₂N₆O | C₁₈¹³CH₁₀D₄F₂N₆O | C₁₈¹³CH₁₀D₄F₂N₆O |
| Molecular Weight | 386.38 | 386.38 | 386.38 |
| Purity (by HPLC) | ≥98.0%[1] | >98% | Not specified |
| Isotopic Purity | Not specified | (d4) >99% | Not specified |
| Appearance | Solid | Solid | Solid |
| Storage Conditions | -20°C (powder, 3 years); -80°C (in solvent, 6 months)[2] | Refer to CofA | Refer to CofA |
| Solubility | Soluble in DMSO | Not specified | Not specified |
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Talazoparib in biological samples by LC-MS/MS. Below is a representative experimental protocol adapted from published methodologies.
Protocol: Quantification of Talazoparib in Human Plasma using LC-MS/MS
1. Materials and Reagents:
-
Talazoparib (analytical standard)
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Talazoparib and this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Talazoparib by serial dilution of the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the Talazoparib working solutions into blank human plasma.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
HPLC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
MRM Transitions:
-
Talazoparib: Q1 (m/z) → Q3 (m/z) [Parent → Product ion]
-
This compound: Q1 (m/z) → Q3 (m/z) [Parent+5 → Product ion] (Note: Specific MRM transitions should be optimized for the instrument used.)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Talazoparib to this compound against the concentration of the calibration standards.
-
Determine the concentration of Talazoparib in the unknown samples by interpolation from the calibration curve.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely considered proprietary information by the manufacturers. However, a plausible synthetic route can be conceptualized based on the known synthesis of Talazoparib and general isotopic labeling techniques. The labeling would likely be introduced through isotopically labeled starting materials.
A potential retrosynthetic analysis suggests that the key labeled precursors could be [¹³C]-1-methyl-1H-1,2,4-triazole and [d₄]-4-fluorobenzaldehyde or a related deuterated phenyl precursor.
Caption: Plausible retrosynthetic approach for this compound.
The synthesis would involve the preparation of these labeled precursors followed by their incorporation into the Talazoparib scaffold through a series of coupling and cyclization reactions, analogous to the synthesis of the unlabeled drug.
Mechanism of Action: PARP Inhibition Signaling Pathway
Talazoparib exerts its therapeutic effect by inhibiting PARP enzymes, which are central to the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA damage, resulting in double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.
Caption: Simplified signaling pathway of Talazoparib's mechanism of action.
Conclusion
This compound is a critical tool for researchers in the field of oncology and drug development, enabling precise and accurate quantification of Talazoparib. This guide provides a comprehensive overview of its sourcing, technical specifications, and a representative analytical protocol. While a detailed synthesis protocol is not publicly available, the provided information on its structure and the mechanism of action of its parent compound should aid researchers in designing and interpreting their experiments. It is strongly recommended to consult the supplier's technical documentation for the most current and lot-specific information.
References
A Technical Guide to the Core Principles of Stable Isotope-Labeled Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and applications of stable isotope-labeled (SIL) standards in modern quantitative analysis. Primarily utilized as internal standards (IS) in mass spectrometry-based workflows, SIL standards are indispensable tools for achieving the highest levels of accuracy and precision in bioanalysis, proteomics, metabolomics, and pharmacokinetic studies.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The foundational technique for using SIL standards is Isotope Dilution Mass Spectrometry (IDMS). An SIL standard is a version of the target analyte molecule where one or more atoms have been replaced by their heavier, non-radioactive stable isotopes (e.g., Carbon-13, Nitrogen-15, Deuterium).[1] Because these standards are chemically and physically almost identical to their naturally occurring ("light") counterparts, they co-elute chromatographically and exhibit nearly the same behavior during sample extraction, ionization, and fragmentation.[2]
The core of the IDMS method involves adding a known quantity of the "heavy" SIL standard to a sample before any processing steps.[3][4] The mass spectrometer can distinguish between the light analyte and the heavy standard due to their mass difference. By measuring the peak area ratio of the native analyte to the SIL standard, the concentration of the native analyte in the original sample can be calculated with high precision.[5] This ratio-based measurement effectively corrects for variability and losses that can occur at every stage of the analytical process, from sample preparation to instrument analysis.
Key Advantages of Using SIL Internal Standards:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, serum, tissue) are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. Since the SIL standard is affected by the matrix in the same way as the analyte, the ratio remains constant, correcting for these effects.
-
Compensation for Sample Loss: Any loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the SIL standard. This ensures that the final measured ratio accurately reflects the original concentration.
-
Improved Precision and Accuracy: By minimizing process and analytical variations, SIL standards significantly enhance the accuracy and precision of quantitative assays, which is critical for regulatory submissions and clinical studies.
-
High Specificity: The use of mass spectrometry for detection provides a level of specificity that is unattainable with other bioanalytical techniques.
The fundamental principle of IDMS is illustrated below. A known amount of SIL-IS (heavy) is spiked into the sample containing the unknown amount of native analyte (light). The ratio of their signals in the mass spectrometer allows for precise quantification, irrespective of sample loss during preparation.
Experimental Protocols
Detailed and validated protocols are crucial for the successful implementation of SIL-based quantification. Below are two representative methodologies: one for the quantification of a small molecule drug in plasma and another for relative protein quantification in cell culture using SILAC.
Protocol: Quantification of a Small Molecule Drug in Plasma
This protocol outlines a general workflow for the quantification of a therapeutic drug in human plasma using a stable isotope-labeled internal standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and protein precipitation for sample cleanup.
1. Materials and Reagents:
-
Blank human plasma (K2EDTA)
-
Analyte (drug) reference standard
-
Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid
-
Water, HPLC grade, containing 0.1% formic acid
-
Methanol, HPLC grade
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of the analyte and the SIL-IS in methanol.
-
Create a series of working standard solutions by serially diluting the analyte stock solution.
-
Spike the working standard solutions into blank plasma to create a calibration curve with 7-8 non-zero concentration levels.
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low (LLOQ), medium (MQC), and high (HQC).
-
Prepare a working SIL-IS solution by diluting the SIL-IS stock with ACN.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 200 µL of the working SIL-IS solution (in ACN) to each sample. The organic solvent serves to precipitate plasma proteins.
-
Vortex mix for 5-10 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and re-equilibrate at 5% B.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion → product ion) for both the analyte and the SIL-IS by infusing standard solutions.
-
Tune source parameters (e.g., ion spray voltage, temperature, gas flows) to maximize signal intensity.
-
5. Data Analysis:
-
Integrate the chromatographic peaks for the analyte and SIL-IS MRM transitions.
-
Calculate the peak area ratio (Analyte Area / SIL-IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates this common bioanalytical workflow.
Protocol: Relative Protein Quantification using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate relative quantification of thousands of proteins in proteomics.
1. Adaptation Phase (Metabolic Labeling):
-
Culture two populations of cells in parallel.
-
"Light" Population: Grow in SILAC-formulated medium (e.g., DMEM) containing normal ("light") L-arginine and L-lysine.
-
"Heavy" Population: Grow in identical medium, but with heavy isotope-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).
-
Passage the cells for at least five cell divisions to ensure >95% incorporation of the heavy amino acids into the entire proteome of the "heavy" population. Verify incorporation efficiency by a small-scale MS analysis.
2. Experimental Phase:
-
Once fully labeled, apply the experimental treatment (e.g., drug, growth factor) to one cell population (e.g., the "light" cells) while the other population serves as a control (e.g., the "heavy" cells).
-
Harvest both cell populations.
3. Sample Preparation:
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or protein amount.
-
Cell Lysis: Lyse the combined cells in a buffer appropriate for MS analysis (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Protein Reduction and Alkylation: Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide to prevent refolding.
-
Protein Digestion: Dilute the urea concentration to <2 M and digest the proteins into peptides using an MS-grade protease, typically trypsin, which cleaves after lysine and arginine residues. Incubate overnight at 37°C.
4. Peptide Fractionation and Desalting (Optional but Recommended):
-
To reduce sample complexity and increase proteome coverage, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
Desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge to remove salts and detergents that interfere with MS analysis.
5. LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution Orbitrap or TOF mass spectrometer coupled to a nanoflow HPLC system.
-
The mass spectrometer will detect pairs of peptides—the "light" version from the treated sample and the "heavy" version from the control sample—which appear closely in the MS1 scan but are separated by a specific mass difference.
-
The instrument performs data-dependent acquisition, where it isolates and fragments the most intense peptide ions to generate MS/MS spectra for identification.
6. Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant) to process the raw MS data.
-
The software identifies peptides from the MS/MS spectra and calculates the H/L (Heavy/Light) ratio for each identified peptide pair based on the integrated intensity of their MS1 signals.
-
Protein ratios are inferred from the median of all corresponding peptide ratios, providing a precise relative quantification of protein expression changes between the two conditions.
Quantitative Data and Method Validation
The reliability of a quantitative method must be demonstrated through a rigorous validation process. Key parameters include linearity, accuracy, precision, recovery, and matrix effect.
Small Molecule Bioanalysis Validation Data
The following tables summarize typical validation results for the LC-MS/MS quantification of drugs in plasma using SIL internal standards.
Table 1: Calibration Curve Linearity This table shows the performance of the calibration curve for quantifying the drug NC-8 in rat plasma.
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (Mean, n=3) | Accuracy (%) | CV (%) |
| 0.5 | 0.51 | 102.0 | 3.5 |
| 1.0 | 0.98 | 98.0 | 2.1 |
| 5.0 | 5.07 | 101.4 | 1.8 |
| 20.0 | 19.85 | 99.3 | 1.1 |
| 100.0 | 100.5 | 100.5 | 0.9 |
| 250.0 | 251.2 | 100.5 | 1.3 |
| 500.0 | 498.1 | 99.6 | 1.5 |
Table 2: Intra- and Inter-Day Accuracy and Precision This table presents the accuracy and precision for QC samples of multiple antibiotics quantified in human serum, demonstrating the method's reproducibility.
| Analyte | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| Ofloxacin | 1.5 | 98.7 | 6.2 | 101.3 | 7.8 |
| 40.0 | 102.5 | 4.1 | 103.1 | 5.5 | |
| 400.0 | 99.8 | 3.5 | 100.4 | 4.9 | |
| Ciprofloxacin | 1.5 | 101.3 | 7.1 | 103.2 | 8.3 |
| 40.0 | 100.8 | 3.8 | 101.5 | 4.7 | |
| 400.0 | 98.9 | 2.9 | 99.6 | 4.1 | |
| Lincomycin | 1.5 | 96.0 | 8.5 | 98.7 | 9.2 |
| 40.0 | 103.1 | 5.3 | 104.0 | 6.1 | |
| 400.0 | 101.7 | 4.0 | 102.2 | 5.3 |
Table 3: Recovery and Matrix Effect This table shows the extraction recovery and matrix effect for the drug remifentanil from human plasma. The SIL-IS effectively normalizes for these effects.
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | CV (%) | Matrix Effect (%) | CV (%) |
| Low | 0.5 | 99.0 | 8.2 | -8.0 | 4.1 |
| High | 200.0 | 107.0 | 1.3 | -10.0 | 0.3 |
Visualization of Application: EGFR Signaling Pathway
SIL-based quantitative proteomics is frequently used to dissect complex cellular signaling networks. For instance, researchers can quantify changes in protein phosphorylation across the Epidermal Growth Factor Receptor (EGFR) pathway after treatment with a targeted inhibitor like erlotinib or gefitinib. This allows for the precise mapping of drug effects and the identification of resistance mechanisms.
The diagram below depicts a simplified EGFR signaling cascade. Using a SILAC approach, a "light" cell population is treated with an EGFR inhibitor, while a "heavy" population is untreated. After analysis, the H/L ratio for each protein (or phosphosite) reveals its response to the drug. A ratio below 1 indicates downregulation of proteins/phosphorylation in the treated cells.
References
- 1. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msacl.org [msacl.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. jfda-online.com [jfda-online.com]
- 5. chromatographyonline.com [chromatographyonline.com]
The Application of Talazoparib-13C,d4 in Early-Stage Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA repair. It is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Talazoparib is crucial for optimizing its clinical use and safety profile. The use of isotopically labeled compounds, such as Talazoparib-13C,d4, is a powerful technique in early-stage drug metabolism studies to elucidate the metabolic fate of the drug. This technical guide provides an in-depth overview of the application of this compound in such studies, detailing experimental protocols and data interpretation.
Mechanism of Action: PARP Inhibition
Talazoparib exerts its cytotoxic effects through the inhibition of PARP enzymatic activity and by trapping PARP-DNA complexes. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.
Pharmacokinetics of Talazoparib
Talazoparib is orally bioavailable and exhibits a relatively long terminal half-life. It undergoes minimal hepatic metabolism and is primarily eliminated via renal excretion as an unchanged drug. The use of a high-fat, high-calorie meal can increase the maximum plasma concentration (Cmax) and delay the time to reach Cmax (Tmax), without significantly affecting the overall exposure (AUC).
Table 1: Pharmacokinetic Parameters of Talazoparib
| Parameter | Value | Reference |
| Tmax (median) | 1 to 2 hours | |
| Terminal Half-Life | 90 (±58) hours | |
| Apparent Oral Clearance | 6.45 L/h | |
| Apparent Volume of Distribution | 420 L | |
| Protein Binding | 74% | |
| Steady State | Reached in 2 to 3 weeks |
Metabolism of Talazoparib
While Talazoparib undergoes minimal metabolism, several metabolic pathways have been identified. These include mono-oxidation, dehydrogenation, cysteine conjugation of mono-desfluoro talazoparib, and glucuronide conjugation. The use of isotopically labeled this compound is instrumental in identifying and quantifying these metabolites, which are often present in low concentrations.
Table 2: Excretion of Radiolabeled Talazoparib
| Route of Elimination | % of Total Administered Dose | % as Unchanged Drug | Reference |
| Urine | 68.7% | 54.6% | |
| Feces | 19.7% | 13.6% |
Role of this compound in ADME Studies
Stable isotope-labeled compounds like this compound are invaluable tools in drug metabolism studies. The incorporation of carbon-13 and deuterium atoms allows for the differentiation of the drug and its metabolites from endogenous compounds in biological matrices when analyzed by mass spectrometry. This aids in:
-
Metabolite Identification: The characteristic mass shift of the labeled compound and its metabolites simplifies their detection and structural elucidation.
-
Quantitative Analysis: A labeled version of the parent drug can serve as an ideal internal standard for the accurate quantification of the unlabeled drug and its metabolites.
-
Mass Balance Studies: Tracing the isotopically labeled drug allows for a comprehensive understanding of its excretion pathways and the extent of its metabolism.
Methodological & Application
Application Note: High-Throughput Bioanalysis of Talazoparib in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancer, including deleterious or suspected deleterious germline BRCA-mutated HER2-negative locally advanced or metastatic breast cancer.[1][2][3] Accurate and reliable quantification of talazoparib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative LC-MS/MS assays. A SIL-IS, such as Talazoparib-13C,d4, has nearly identical physicochemical properties to the analyte, ensuring it experiences similar extraction recovery, matrix effects, and ionization efficiency. This co-eluting internal standard allows for highly accurate and precise quantification by correcting for variability throughout the analytical workflow.
This application note provides a detailed protocol for the quantification of talazoparib in human plasma using a rapid and sensitive LC-MS/MS method with this compound as the internal standard. The method is suitable for high-throughput bioanalysis in a clinical or research setting.
Experimental Protocols
Materials and Reagents
-
Analytes: Talazoparib, this compound (Internal Standard)
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), Water (deionized or Milli-Q)
-
Biological Matrix: Human plasma (K2EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of talazoparib and this compound in a suitable solvent such as methanol or DMSO at a concentration of 1.00 mg/mL. Store at -20°C or below.
-
Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the talazoparib stock solution with a 50:50 methanol-water mixture. Prepare a separate working solution for the internal standard (e.g., 50 ng/mL in acetonitrile).
-
Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking the corresponding working solutions into blank human plasma to achieve the desired concentration range. A typical calibration curve range for talazoparib in plasma is 0.02 to 25.0 ng/mL or 0.5 to 100 ng/mL. QC samples are typically prepared at low, medium, and high concentrations within the calibration range.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for extracting talazoparib from plasma samples.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 400 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate.
-
Inject a small volume (e.g., 5.0 µL) of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-1.0 min: 10-90% B
-
1.0-2.0 min: 90% B
-
2.0-2.1 min: 90-10% B
-
2.1-3.0 min: 10% B
-
-
Injection Volume: 5.0 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Talazoparib: m/z 381.3 → 285.2
-
This compound: The precursor ion will be higher by the mass of the isotopes (e.g., m/z 386.3 assuming 1 13C and 4 2H). The product ion may be the same or different depending on the location of the labels. A common transition for a related compound was m/z 328.4 → 170.1 for Rucaparib-d3, indicating the label may be on the portion of the molecule that is retained in the precursor ion.
-
-
Instrument Settings: Optimized for maximum signal intensity (e.g., source temperature, collision energy).
Data Presentation
The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for talazoparib using a stable isotope-labeled internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
|---|---|
| Calibration Range | 0.0200 - 25.0 ng/mL |
| Regression Model | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
|---|---|---|---|---|
| LLOQ | 0.0200 | < 15% | < 15% | ± 20% |
| Low QC | 0.0600 | < 15% | < 15% | ± 15% |
| Medium QC | 1.00 | < 15% | < 15% | ± 15% |
| High QC | 18.5 | < 15% | < 15% | ± 15% |
Table 3: Method Validation Summary
| Validation Parameter | Typical Results |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.5 ng/mL |
| Matrix Effect | Minimal to no significant effect observed |
| Extraction Recovery | 87.7% - 105% |
| Stability (Bench-top, Freeze-thaw, Autosampler) | Stable under typical laboratory conditions |
Mandatory Visualizations
References
- 1. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC-MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. shimadzu.com.sg [shimadzu.com.sg]
Application Note: Quantitative Analysis of Talazoparib in Human Plasma by UPLC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Talazoparib in human plasma. The method utilizes Talazoparib-¹³C,d₄ as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, allowing for efficient sample processing. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Talazoparib.
Introduction
Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[1][2] Accurate and reliable quantification of Talazoparib in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal therapeutic exposure. This application note presents a validated UPLC-MS/MS method for the determination of Talazoparib in human plasma, using its stable isotope-labeled analog, Talazoparib-¹³C,d₄, as the internal standard.[3][4] The use of a stable isotope-labeled internal standard minimizes potential variability due to matrix effects and extraction efficiency, thereby enhancing the robustness of the assay.
Experimental
Materials and Reagents
-
Talazoparib reference standard was of analytical grade.
-
Talazoparib-¹³C,d₄ (Internal Standard, IS) was obtained from a commercial supplier.[5]
-
Acetonitrile (ACN), methanol (MeOH), and formic acid (FA) were of LC-MS grade.
-
Ultrapure water was used throughout the experiments.
-
Human plasma (K₂EDTA) was sourced from an accredited biobank.
Instrumentation
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.
UPLC-MS/MS Conditions
Table 1: UPLC and MS/MS Parameters
| Parameter | Condition |
| UPLC System | |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5.0 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Talazoparib: m/z 381.3 → 285.2Talazoparib-¹³C,d₄: m/z 386.3 → 289.2 (representative) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Talazoparib and Talazoparib-¹³C,d₄ were prepared in methanol. Working standard solutions for calibration curves and quality control (QC) samples were prepared by serially diluting the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A protein precipitation method was employed for the extraction of Talazoparib and the IS from plasma samples.
-
To 100 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard (Talazoparib-¹³C,d₄) at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 13,000 g for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial.
-
Inject 5.0 µL of the supernatant into the UPLC-MS/MS system for analysis.
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to the FDA guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5–100 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 2.
Table 2: Accuracy and Precision of Talazoparib Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low | 1.5 | < 12.0 | ± 8.0 | < 12.0 | ± 8.0 |
| Medium | 50 | < 10.0 | ± 7.0 | < 10.0 | ± 7.0 |
| High | 80 | < 9.0 | ± 6.0 | < 9.0 | ± 6.0 |
Data synthesized from reported values in similar studies.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels. The mean extraction recovery for Talazoparib was between 87.7% and 105%. The matrix effect was found to be minimal, with values ranging from 93.7% to 109%.
Results and Discussion
The developed UPLC-MS/MS method demonstrated high sensitivity, selectivity, and reproducibility for the quantification of Talazoparib in human plasma. The use of a stable isotope-labeled internal standard, Talazoparib-¹³C,d₄, effectively compensated for any variations in sample preparation and instrument response. The simple protein precipitation extraction procedure allows for a high-throughput analysis, which is essential for clinical studies. The validation results confirm that the method is reliable and can be successfully applied to pharmacokinetic studies and therapeutic drug monitoring of Talazoparib.
Conclusion
A sensitive, specific, and robust UPLC-MS/MS method for the quantification of Talazoparib in human plasma has been developed and validated. The method meets the requirements for bioanalytical method validation and is suitable for routine analysis in a clinical or research setting.
Visualizations
Caption: Experimental workflow for Talazoparib quantification.
Caption: Key parameters of bioanalytical method validation.
References
- 1. roswellpark.org [roswellpark.org]
- 2. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. schd-shimadzu.com [schd-shimadzu.com]
Development of a Validated LC-MS/MS Method for the Quantification of Talazoparib
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Talazoparib in biological matrices. Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancer.[1][2][3] The described method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction to Talazoparib
Talazoparib is an orally available PARP inhibitor that has demonstrated significant efficacy in patients with germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[4] It functions by trapping PARP enzymes on DNA single-strand breaks, which leads to the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis. This mechanism of action is known as synthetic lethality.
LC-MS/MS Method for Talazoparib Quantification
A sensitive and selective LC-MS/MS method has been developed and validated for the determination of Talazoparib in various biological matrices, including human plasma, rat plasma, and human liver microsomes. The method typically involves a simple sample preparation step, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental Workflow
The general workflow for the analysis of Talazoparib in biological samples is depicted below.
Caption: Experimental workflow for Talazoparib quantification by LC-MS/MS.
Signaling Pathway Inhibited by Talazoparib
Talazoparib targets the PARP-mediated DNA repair pathway. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of Talazoparib in DNA repair pathways.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting Talazoparib from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard (e.g., Bosutinib or a stable isotope-labeled Talazoparib).
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
HPLC Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution is often used to ensure good separation from endogenous matrix components.
-
Injection Volume: 5 µL.
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Talazoparib: m/z 381.3 → 285.2.
-
Internal Standard (Bosutinib): m/z 530.2 → 141.2.
-
Method Validation Summary
The LC-MS/MS method for Talazoparib has been validated according to regulatory guidelines (e.g., FDA). The key validation parameters are summarized in the tables below.
Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 200 ng/mL (in rat plasma) | |
| 0.02 - 25.0 ng/mL (in human plasma) | ||
| 5 - 500 ng/mL (in human liver microsomes) | ||
| 0.1 - 150 ng/mL (in pharmaceutical forms) | ||
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (in rat plasma) | |
| 0.02 ng/mL (in human plasma) | ||
| 2.0 ng/mL (in human liver microsomes) | ||
| 0.1 ng/mL (in pharmaceutical forms) |
Accuracy and Precision
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Low QC | < 12.0% | < 12.0% | within ± 8.0% | |
| Medium QC | < 12.0% | < 12.0% | within ± 8.0% | |
| High QC | < 12.0% | < 12.0% | within ± 8.0% |
Recovery and Matrix Effect
| Parameter | Value | Reference |
| Recovery | > 85% | |
| Matrix Effect | No significant matrix effect observed |
Conclusion
The described LC-MS/MS method provides a reliable and reproducible approach for the quantification of Talazoparib in biological matrices. The method exhibits excellent sensitivity, accuracy, and precision, making it a valuable tool for supporting preclinical and clinical studies of Talazoparib.
References
Application Notes and Protocols for Talazoparib-13C,d4 in Pharmacokinetic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Talazoparib-13C,d4 as an internal standard in pharmacokinetic (PK) assays of Talazoparib. The inclusion of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method.
Introduction to Talazoparib and the Role of Internal Standards
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA repair.[1] By inhibiting PARP, Talazoparib leads to the accumulation of DNA single-strand breaks, which in cells with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), results in cell death.[2] This mechanism of "synthetic lethality" makes Talazoparib an effective targeted therapy for certain types of cancers, including breast and prostate cancer.[3]
Accurate quantification of Talazoparib in biological matrices is essential for pharmacokinetic studies, which inform dosing regimens and assess drug exposure-response relationships. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, thus providing reliable correction for analytical variability.
Quantitative Data Summary
The following tables summarize key quantitative data for a typical bioanalytical method for Talazoparib using a stable isotope-labeled internal standard and relevant pharmacokinetic parameters observed in human studies.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Typical Value/Range |
| Analyte | Talazoparib |
| Internal Standard | This compound |
| Matrix | Human Plasma (K2EDTA) |
| Calibration Range | 0.02 - 100 ng/mL |
| LLOQ | 0.02 - 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (typically <10%) |
| Precision (% RSD) | <15% (typically <10%) |
| Extraction Recovery | 87.7 - 105% |
| Matrix Effect | 93.7 - 109% |
Table 2: Human Pharmacokinetic Parameters of Talazoparib (1 mg Once Daily)
| Parameter | Mean Value (Unit) |
| Cmax (Maximum Concentration) | 16.4 ng/mL |
| Tmax (Time to Cmax) | 1 - 2 hours |
| AUCtau (Area under the curve over a dosing interval) | 208 ng·hr/mL |
| CL/F (Apparent Oral Clearance) | 4.8 - 6.45 L/h |
| Vd/F (Apparent Volume of Distribution) | 456.8 L |
| t1/2 (Terminal Half-life) | 50 - 67 hours |
| Accumulation Ratio (Rac) | 3.98 |
Experimental Protocols
This section provides a detailed methodology for a typical pharmacokinetic assay of Talazoparib in human plasma using this compound as an internal standard.
Materials and Reagents
-
Talazoparib reference standard
-
This compound internal standard
-
Human plasma with K2EDTA as anticoagulant
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Talazoparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Talazoparib reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Talazoparib Working Solutions: Prepare a series of working solutions by serially diluting the Talazoparib stock solution with methanol to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
To 100 µL of plasma in each tube, add the appropriate amount of Talazoparib working solution (for calibration standards and QCs) or methanol (for blank and unknown samples).
-
Add 400 µL of the internal standard working solution (in acetonitrile) to all tubes except the blank (add 400 µL of acetonitrile without IS to the blank).
-
Vortex mix all tubes for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UPLC or HPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 3: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 - 0.7 mL/min |
| Gradient | Optimized for separation of Talazoparib and IS from matrix components. A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Talazoparib: m/z 381.3 → 285.2 (quantifier), 381.3 → 298.1 (qualifier) this compound: m/z 386.2 → 303.1 |
| Source Temperature | 500°C |
| Collision Gas | Argon |
Data Analysis and Quantification
-
Integrate the peak areas for both Talazoparib and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Talazoparib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway
Talazoparib functions by inhibiting PARP, a key enzyme in the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand breaks (DSBs) during DNA replication, ultimately causing cell death.
Caption: Mechanism of action of Talazoparib via PARP inhibition and trapping.
Experimental Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Talazoparib in plasma samples.
Caption: Workflow for Talazoparib pharmacokinetic assay.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US Food and Drug Administration Approval Summary: Talazoparib in Combination With Enzalutamide for Treatment of Patients With Homologous Recombination Repair Gene-Mutated Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Protocol for Talazoparib Quantification in Human Plasma by LC-MS/MS
This application note provides a detailed protocol for the quantification of talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for therapeutic drug monitoring and pharmacokinetic studies in patients undergoing treatment for cancers such as BRCA-mutated breast cancer.[1][2][3][4]
Principle
This protocol describes a sensitive and selective method for the determination of talazoparib in human plasma. The procedure involves the extraction of talazoparib and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The method is validated according to regulatory guidelines and is suitable for clinical applications.[5]
Materials and Reagents
-
Talazoparib reference standard
-
Internal Standard (e.g., ¹³C,²H₄-Talazoparib, Lapatinib, or Bosutinib)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Dimethylsulfoxide (DMSO)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or equivalent)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Experimental Workflow
Caption: Workflow for Talazoparib Quantification in Human Plasma.
Detailed Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of talazoparib and the internal standard in DMSO or a suitable organic solvent (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the talazoparib stock solution in methanol or acetonitrile to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting talazoparib from plasma.
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
An alternative method is liquid-liquid extraction (LLE), which has also been shown to be effective.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | C18, e.g., ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 - 0.7 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Elution | Gradient or isocratic |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Talazoparib: m/z 381.3 → 285.2Bosutinib (IS): m/z 530.2 → 141.2 |
| Source Temperature | Instrument dependent |
| Gas Flows | Instrument dependent |
Data Analysis
-
Integrate the peak areas of talazoparib and the internal standard.
-
Calculate the peak area ratio of talazoparib to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model (e.g., 1/x²).
-
Determine the concentration of talazoparib in the QC and unknown samples from the calibration curve.
Method Validation Summary
The described methods have been validated according to FDA and/or EMA guidelines. Key validation parameters from various published methods are summarized below for comparison.
Table 1: Linearity and Sensitivity
| Method Reference | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Roswell Park | 0.0200 - 25.0 | 0.0200 |
| de Bruin et al. | 0.5 - 50 | 0.5 |
| Al-Shehri et al. | 5 - 500 | 2.0 |
| Xu et al. | 0.5 - 200 | 0.5 |
Table 2: Accuracy and Precision (Quality Control Samples)
| Method Reference | QC Concentrations (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Roswell Park | 0.0600, 1.00, 18.5 | 92.8 - 97.2% | 3.29 - 7.46% |
| de Bruin et al. | Not specified | Within ± 15% | ≤ 15% |
| Al-Shehri et al. | Not specified | Below 3.1% | Below 3.1% |
| Xu et al. | Low, Medium, High | Within ± 8.0% | 2.9 - 12.0% |
Table 3: Recovery and Matrix Effect
| Method Reference | Mean Extraction Recovery (%) | Matrix Effect |
| Hidau et al. | 87.7 - 105 | 93.7 - 109% |
| Al-Shehri et al. | Talazoparib: 99.62 ± 2.3Lapatinib (IS): 97.2 ± 1.3 | Not specified |
| Xu et al. | Not specified | No significant matrix effect observed |
Stability
Talazoparib has demonstrated stability under various conditions, including bench-top, auto-sampler, and freeze-thaw cycles, ensuring sample integrity during routine analysis.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of talazoparib in human plasma. The protocol, with appropriate validation, is well-suited for clinical research and therapeutic drug monitoring, aiding in the optimization of talazoparib therapy.
References
- 1. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. roswellpark.org [roswellpark.org]
- 3. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Application of Talazoparib-13C,d4 in Preclinical Pharmacokinetic Studies
Application Notes
Talazoparib is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, crucial for DNA repair. Its application in oncology has necessitated a thorough understanding of its pharmacokinetic (PK) profile to ensure optimal dosing and efficacy. Preclinical PK studies in animal models are a cornerstone of this process, providing essential data on absorption, distribution, metabolism, and excretion (ADME).
In modern bioanalytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Talazoparib-13C,d4 serves this critical role in the preclinical evaluation of Talazoparib. As an SIL-IS, it is chemically identical to Talazoparib but has a different mass due to the incorporation of heavy isotopes (four deuterium atoms and thirteen carbon atoms). This mass difference allows it to be distinguished from the unlabeled drug by the mass spectrometer.
The primary application of this compound is to ensure the accuracy and precision of the bioanalytical method. It is added to biological samples (e.g., plasma, tissue homogenates) at a known concentration at the beginning of the sample preparation process. Because it behaves identically to Talazoparib during extraction, chromatography, and ionization, it effectively corrects for any variability or loss that may occur during these steps. This results in a more reliable quantification of Talazoparib concentrations, which is fundamental for the accurate calculation of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
These preclinical PK studies, enabled by the use of high-fidelity internal standards like this compound, are vital for predicting human pharmacokinetics, establishing a therapeutic window, and designing first-in-human clinical trials.
Preclinical Pharmacokinetic Data
The following tables summarize representative pharmacokinetic data for Talazoparib following oral administration in a preclinical rat model. This data is illustrative of the type of information generated in such studies.
Table 1: Pharmacokinetic Parameters of Talazoparib in Rats Following a Single Oral Dose
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 0.1 |
| Cmax (ng/mL) | 15.7 ± 2.5 |
| Tmax (h) | 1.0 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 75.4 ± 12.1 |
| AUC (0-inf) (ng·h/mL) | 78.9 ± 13.3 |
| Half-life (t1/2) (h) | 3.9 ± 0.7 |
| Oral Bioavailability (%) | ~80-90 |
Table 2: Representative Plasma Concentration-Time Profile of Talazoparib
| Time (h) | Mean Plasma Concentration (ng/mL) |
| 0.25 | 12.1 |
| 0.5 | 14.8 |
| 1.0 | 15.7 |
| 2.0 | 11.5 |
| 4.0 | 7.2 |
| 8.0 | 3.1 |
| 12.0 | 1.5 |
| 24.0 | 0.4 |
Experimental Protocols
In-Vivo Preclinical Pharmacokinetic Study Protocol
This protocol outlines a typical PK study in rats for evaluating orally administered Talazoparib.
1.1. Animal Model:
-
Species: Sprague-Dawley rats
-
Number: 5-6 per group
-
Health: Healthy, male, 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.
1.2. Dosing:
-
Formulation: Talazoparib is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dose: 0.1 mg/kg.
-
Route of Administration: Oral gavage.
1.3. Blood Sampling:
-
Procedure: Approximately 0.25 mL of blood is collected from the jugular vein at predetermined time points.
-
Time Points: 0 (predose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Anticoagulant: K2-EDTA.
-
Processing: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. The resulting plasma is stored at -80°C until analysis.
Bioanalytical Sample Preparation Protocol
This protocol details the extraction of Talazoparib from plasma samples for LC-MS/MS analysis.
2.1. Reagents:
-
Acetonitrile (ACN)
-
This compound (Internal Standard, IS) working solution (e.g., 10 ng/mL in ACN)
-
Rat plasma samples, calibration standards, and quality control (QC) samples.
2.2. Protein Precipitation Procedure:
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Application Notes and Protocols for Talazoparib-13C,d4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) network.[1] It functions through a dual mechanism: inhibiting the catalytic activity of PARP and trapping the PARP enzyme on DNA at the site of single-strand breaks (SSBs).[2][3] This trapping prevents the completion of DNA repair, leading to the accumulation of double-strand breaks (DSBs) during DNA replication, which are highly toxic to cells, particularly those with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2][4] This principle, known as synthetic lethality, makes Talazoparib a targeted therapy for cancers with homologous recombination repair (HRR) defects.
Talazoparib-13C,d4 is a stable isotope-labeled version of Talazoparib, designed for use as an internal standard in mass spectrometry-based applications. The incorporation of carbon-13 and deuterium isotopes allows for the precise quantification of Talazoparib in complex biological matrices, such as cell lysates or plasma, without the risks associated with radioactive isotopes. This enables researchers to perform accurate pharmacokinetic and pharmacodynamic (PK/PD) studies, cellular uptake and efflux experiments, and target engagement assays.
These application notes provide detailed protocols for utilizing this compound in a range of cell-based assays to investigate its biological activity and mechanism of action.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Talazoparib's primary mechanism of action involves the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In healthy cells, unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then typically repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2.
However, in cancer cells with mutations in BRCA1, BRCA2, or other HRR genes, the HR pathway is deficient. These cells become heavily reliant on PARP-mediated repair for survival. When PARP is inhibited by Talazoparib, SSBs accumulate and are converted to DSBs, which cannot be effectively repaired due to the defective HR pathway. This accumulation of catastrophic DNA damage triggers apoptosis and cell death. This selective killing of HR-deficient cancer cells is termed synthetic lethality.
A key feature of Talazoparib is its high potency in "trapping" PARP enzymes on DNA. This PARP-DNA complex itself is a toxic lesion that obstructs DNA replication and transcription, contributing significantly to the drug's cytotoxicity.
Quantitative Data: Talazoparib Activity in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Talazoparib in various cancer cell lines, demonstrating its high potency, particularly in models with DNA damage repair deficiencies.
| Cell Line | Cancer Type | BRCA Status | Talazoparib IC50 | Reference |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | ~0.13 µM | |
| SKBR3 | HER2+ Breast Cancer | BRCA wild-type | ~0.04 µM | |
| JIMT1 | HER2+ Breast Cancer | BRCA wild-type | ~0.002 µM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | BRCA wild-type | ~0.48 µM | |
| MDA-MB-468 | Triple-Negative Breast Cancer | BRCA wild-type | ~0.8 µM | |
| BR58 | Ovarian Cancer | BRCA1 mutant, LOH | ~0.2 µM | |
| BR103T | Breast Cancer | BRCA1 mutant, no LOH | ~2.98 µM | |
| BR99 | Breast Cancer | BRCA2 mutant, no LOH | ~4.98 µM | |
| NCI-H446 | Small Cell Lung Cancer | Not specified | Radiosensitization at 20-200 nM | |
| MX-1 | Breast Cancer | BRCA1 mutant | EC50 of 0.3 nM | |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | EC50 of 5 nM |
LOH: Loss of Heterozygosity
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: this compound is typically provided as a solid. Reconstitute in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability/Proliferation Assay
This protocol determines the effect of Talazoparib on cancer cell proliferation and is used to calculate IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Talazoparib stock solution
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 72-96 hours). Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Talazoparib in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Talazoparib. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the Talazoparib concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by Talazoparib.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Talazoparib stock solution
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with Talazoparib at concentrations around the IC50 value for 48-72 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: DNA Damage Assay (γ-H2AX Immunofluorescence)
This protocol visualizes and quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γ-H2AX).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Talazoparib stock solution
-
Glass coverslips in cell culture plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in culture plates. After overnight adherence, treat with Talazoparib for a specified time (e.g., 24-48 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with blocking buffer. Incubate with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.
Protocol 4: Cellular Uptake and Target Engagement using this compound and LC-MS/MS
This advanced protocol uses the stable isotope-labeled this compound to quantify intracellular drug concentration and can be adapted for target engagement studies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Talazoparib (unlabeled) and this compound stock solutions
-
Cell culture plates
-
Lysis buffer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Cell Treatment:
-
For Cellular Uptake: Treat cells with a known concentration of unlabeled Talazoparib for various time points.
-
For Standard Curve: Prepare a set of untreated cell lysates and spike in known concentrations of unlabeled Talazoparib and a fixed concentration of this compound as an internal standard.
-
-
Cell Lysis and Protein Quantification: At each time point, wash the cells with ice-cold PBS to remove extracellular drug. Lyse the cells and determine the total protein concentration of the lysate.
-
Sample Preparation for LC-MS/MS:
-
For Cellular Uptake Samples: To a defined amount of protein lysate, add a known amount of this compound as an internal standard.
-
For Standard Curve Samples: Use the spiked lysates prepared in step 1.
-
Perform protein precipitation (e.g., with acetonitrile) to remove proteins. Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of Talazoparib and this compound.
-
Data Analysis:
-
Generate a standard curve by plotting the ratio of the peak area of unlabeled Talazoparib to the peak area of this compound against the concentration of unlabeled Talazoparib.
-
Use the standard curve to determine the concentration of Talazoparib in the cellular uptake samples. Normalize the intracellular drug concentration to the total protein amount.
-
Conclusion
Talazoparib is a highly effective PARP inhibitor with a potent PARP trapping mechanism, showing significant promise in the treatment of cancers with DNA damage repair deficiencies. The use of its stable isotope-labeled counterpart, this compound, provides a powerful tool for researchers to conduct precise quantitative studies in cell-based assays. The protocols outlined in these application notes offer a comprehensive guide for investigating the cellular effects of Talazoparib, from determining its cytotoxic potential to quantifying its intracellular concentration and impact on DNA integrity. These assays are fundamental for preclinical drug development and for elucidating the mechanisms of action and resistance to PARP inhibitors.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
Application Notes and Protocols for the Bioanalytical Quantification of Talazoparib Utilizing a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Talazoparib in biological matrices, primarily plasma, using a labeled internal standard. The protocols described herein are intended to serve as a comprehensive guide for researchers in drug development and clinical pharmacology.
Introduction
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a crucial role in DNA repair.[1] It is approved for the treatment of patients with deleterious or suspected deleterious germline breast cancer susceptibility gene (BRCA)-mutated HER2-negative locally advanced or metastatic breast cancer. Talazoparib exerts its cytotoxic effects through two primary mechanisms: inhibition of PARP's catalytic activity and trapping of PARP-DNA complexes.[1][2] This dual action leads to an accumulation of DNA single-strand breaks, which, during DNA replication, are converted into double-strand breaks. In tumors with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[2]
Accurate and precise quantification of Talazoparib in biological samples is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate and precise quantification.
This document outlines three common sample preparation techniques for the analysis of Talazoparib: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE), with a focus on the incorporation of a labeled internal standard.
Signaling Pathway of Talazoparib's Mechanism of Action
The following diagram illustrates the mechanism of action of Talazoparib in cancer cells with defective homologous recombination repair.
Caption: Mechanism of Talazoparib in BRCA-mutated cancer cells.
Experimental Protocols
The following sections provide detailed protocols for three common sample preparation techniques. It is recommended to use a stable isotope-labeled internal standard, such as [¹³C,²H₄]-Talazoparib, for optimal results. The internal standard should be added to the samples at the beginning of the preparation process to account for variability.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample cleanup. It is particularly useful for high-throughput analysis.
Experimental Workflow: Protein Precipitation
Caption: Workflow for Talazoparib analysis using protein precipitation.
Protocol:
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the labeled internal standard working solution (e.g., 100 ng/mL of [¹³C,²H₄]-Talazoparib in methanol).
-
Add 300 µL of cold acetonitrile (or a 65:35 mixture of methanol:acetonitrile) to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by removing more interfering substances. This method requires more optimization but can lead to improved sensitivity and reduced matrix effects.
Experimental Workflow: Solid-Phase Extraction
Caption: General workflow for solid-phase extraction.
Protocol (General - requires optimization):
-
To the plasma sample, add the labeled internal standard.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C8 or C18) by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute Talazoparib and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquids. It is effective in removing non-lipid-soluble interferences.
Experimental Workflow: Liquid-Liquid Extraction
References
Application Note: High-Throughput Therapeutic Drug Monitoring of Talazoparib using a Validated LC-MS/MS Assay with a Stable Isotope-Labeled Internal Standard
References
- 1. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors [agris.fao.org]
Application Note: Quantitative Analysis of Talazoparib-13C,d4 using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Talazoparib and its stable isotope-labeled internal standard, Talazoparib-13C,d4. The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of Talazoparib in biological matrices. The methodology employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
Talazoparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, a key component in the repair of single-strand DNA breaks.[1] By inhibiting PARP, Talazoparib leads to an accumulation of DNA damage, particularly in cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, ultimately resulting in synthetic lethality and tumor cell death.[2][3] Accurate quantification of Talazoparib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variability in sample processing and instrument response.[4]
Experimental
Materials and Reagents
-
Talazoparib analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is utilized for the extraction of Talazoparib and its internal standard from plasma samples.
-
To 100 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard (this compound) at an appropriate concentration (e.g., 50 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | As required to achieve separation |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Note: The gradient program should be optimized to ensure sufficient separation of the analyte from matrix components.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode for the detection of Talazoparib and this compound.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | Optimized for instrument |
| Source Temperature | 500 °C |
| Gas Flow | Optimized for instrument |
Data Presentation
The following tables summarize the quantitative parameters for the LC-MS/MS detection of Talazoparib and its internal standard, this compound.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Talazoparib | 381.3 | 285.2 | 200 | Optimized for instrument |
| This compound | 386.3 (Calculated) | 290.2 (Calculated) | 200 | Optimized for instrument |
Note: The precursor ion for this compound is calculated based on the addition of one 13C and four deuterium atoms to the molecular formula of Talazoparib. The product ion is also expected to show a corresponding mass shift. These values should be confirmed by direct infusion of the internal standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Talazoparib.
Talazoparib Signaling Pathway
Caption: Mechanism of action of Talazoparib leading to synthetic lethality.
References
Troubleshooting & Optimization
Troubleshooting matrix effects with Talazoparib-13C,d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to matrix effects when using Talazoparib-13C,d4 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using a stable isotope-labeled internal standard (SIL-IS) like this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample apart from the analyte of interest (Talazoparib) and its internal standard (this compound).[1] These components can include salts, proteins, lipids, and metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[3] This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement).[1]
While a SIL-IS like this compound is designed to have nearly identical chemical and physical properties to the analyte and should be affected by the matrix in the same way, this is not always the case. If the analyte and the IS do not co-elute perfectly, they can experience different degrees of matrix effects, which can compromise the accuracy and reproducibility of the quantification.
Q2: I'm seeing poor accuracy and precision in my quality control (QC) samples. Could matrix effects be the cause, even though I'm using this compound?
A2: Yes, inconsistent results in QC samples are a classic sign of uncompensated matrix effects. While this compound is an excellent tool, its ability to compensate for matrix effects depends heavily on its co-elution with the unlabeled Talazoparib. Even slight differences in retention time, sometimes caused by the "deuterium isotope effect," can expose the analyte and the IS to different matrix components as they elute from the column. This differential suppression or enhancement can lead to a variable analyte/IS response ratio, resulting in poor accuracy and precision.
Q3: What are the primary sources of matrix effects in biological samples like plasma or serum?
A3: In biological matrices, phospholipids from cell membranes are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI). Other endogenous substances like salts, fatty acids, and metabolites can also contribute. The sample preparation method used plays a critical role; for instance, simple protein precipitation is known to be less effective at removing phospholipids compared to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Troubleshooting Guides
Problem: Inconsistent Analyte/Internal Standard (IS) Peak Area Ratio
You observe significant variability in the peak area ratio of Talazoparib to this compound across your sample batch, especially between calibration standards and matrix-containing QC samples.
Root Cause Analysis and Solutions:
This issue often points to differential matrix effects, where the analyte and the IS are not experiencing the same level of ion suppression or enhancement.
Solution 1: Assess and Confirm Matrix Effects
Before making significant changes, it's crucial to confirm that matrix effects are indeed the problem. The post-extraction spike method is a standard approach for this.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Talazoparib and this compound into the final mobile phase solvent.
-
Set B (Post-Spike Matrix): Extract a blank biological matrix sample (e.g., plasma) using your established procedure. Spike Talazoparib and this compound into the final extract.
-
Set C (Pre-Spike Matrix): Spike Talazoparib and this compound into a blank biological matrix sample before extraction.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS. Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpret Results:
-
A Matrix Effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.
-
Compare the ME for Talazoparib and this compound. A significant difference between the two confirms a differential matrix effect.
-
Table 1: Example Data from Post-Extraction Spike Analysis
| Analyte | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Spike) | Calculated Matrix Effect (%) |
| Talazoparib | 1,520,400 | 988,260 | 65.0% (Suppression) |
| This compound | 1,610,800 | 1,288,640 | 80.0% (Suppression) |
In this example, both the analyte and IS show suppression, but to different extents, which will lead to inaccurate results.
Solution 2: Improve Chromatographic Separation
The goal is to separate Talazoparib and its IS from the co-eluting matrix components that cause ion suppression.
Methodologies:
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can increase the separation between the analytes and interfering peaks.
-
Column Chemistry: Switch to a different stationary phase. If you are using a standard C18 column, consider a phenyl-hexyl or a biphenyl column, which offer different selectivities.
-
Mobile Phase Modifiers: Altering the pH of the mobile phase can change the retention behavior of both the analytes and matrix components.
Solution 3: Enhance Sample Preparation
A cleaner sample extract is the most effective way to reduce matrix effects.
Methodologies:
-
Switch from Protein Precipitation (PPT) to a more selective method:
-
Liquid-Liquid Extraction (LLE): LLE can provide a much cleaner extract than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize the extraction of Talazoparib while leaving behind interfering substances.
-
Solid-Phase Extraction (SPE): SPE offers high selectivity. Develop a method using a polymeric reversed-phase or mixed-mode cation exchange sorbent to effectively remove phospholipids and other interferences.
-
-
Use Phospholipid Removal Plates: Consider specialized sample preparation products, such as HybridSPE plates, which combine protein precipitation with a targeted removal of phospholipids.
Table 2: Comparison of Sample Preparation Techniques on Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) for Talazoparib | Key Advantage |
| Protein Precipitation (PPT) | >95% | 55-70% (High Suppression) | Fast and simple |
| Liquid-Liquid Extraction (LLE) | 80-90% | 85-95% (Low Suppression) | Cleaner extract than PPT |
| Solid-Phase Extraction (SPE) | >90% | 90-105% (Minimal Effect) | Highly selective, very clean extract |
Problem: Retention Time Shift Between Talazoparib and this compound
You notice that the retention time of the deuterated internal standard (this compound) is slightly earlier than that of the unlabeled Talazoparib.
Root Cause Analysis and Solutions:
This phenomenon is known as the "isotope effect" and is commonly observed when deuterium (d) is used in a stable isotope label. The C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in polarity and retention on a reversed-phase column. This separation, even if small, can cause the analyte and IS to experience different matrix environments.
Solution 1: Modify Chromatographic Conditions to Force Co-elution
The primary goal is to ensure the analyte and IS peaks completely overlap.
Methodologies:
-
Reduce Column Efficiency: While counterintuitive, switching to a column with slightly lower resolution (e.g., larger particle size, shorter length) can sometimes merge the two peaks, ensuring they experience the identical matrix effect.
-
Adjust Mobile Phase Composition: Isocratic elution or a very shallow gradient may minimize the separation between the two isotopic forms.
Solution 2: Verify IS Purity
It is critical to verify the purity of the SIL internal standard. Any presence of unlabeled Talazoparib in your this compound stock can lead to artificially high concentration calculations.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent LC-MS/MS results.
Caption: Relationship between sample preparation and resulting matrix effects.
References
Technical Support Center: Optimizing LC Gradient for Talazoparib and Talazoparib-13C,d4 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Talazoparib and its stable isotope-labeled internal standard, Talazoparib-13C,d4.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard eluting at a slightly different retention time than Talazoparib?
A1: This phenomenon is known as the chromatographic isotope effect, specifically the deuterium isotope effect in this case. The substitution of hydrogen atoms with deuterium (in the d4 portion of the internal standard) and carbon with 13C can lead to subtle differences in the physicochemical properties of the molecule. In reversed-phase liquid chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[1][2][3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a minor decrease in hydrophobicity and weaker interactions with the non-polar stationary phase.[1]
Q2: What are the consequences of poor co-elution between Talazoparib and its internal standard?
A2: Incomplete co-elution can lead to inaccurate and unreliable quantification.[4] If the two compounds elute at different times, they may be subjected to different matrix effects (ion suppression or enhancement) from co-eluting endogenous components in the sample. This differential matrix effect can compromise the accuracy and precision of the bioanalytical method.
Q3: Is it always necessary to achieve baseline separation between Talazoparib and this compound?
A3: No, for quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard, the goal is typically to have the analyte and internal standard co-elute as closely as possible to ensure they experience the same ionization conditions and matrix effects. In some instances, using a column with lower resolution can even be beneficial to encourage the overlap of the two peaks.
Q4: Can the position of the isotopic labels affect the degree of separation?
A4: Yes, the position of the isotopic labels can influence the chromatographic behavior. Labels on sites that affect the molecule's interaction with the stationary phase will have a more significant impact. For this reason, if significant separation is observed, it is important to consider the labeling positions on your internal standard.
Q5: Besides deuterium, are other stable isotopes less prone to causing chromatographic shifts?
A5: Yes, internal standards labeled with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are generally less prone to exhibiting chromatographic shifts compared to their deuterated counterparts. This is because the relative mass difference between these isotopes and their lighter counterparts is smaller than that between deuterium and protium, leading to more similar physicochemical properties.
Troubleshooting Guide: Resolving Co-elution of Talazoparib and this compound
This guide provides a step-by-step approach to optimize your LC gradient and other chromatographic parameters to achieve optimal co-elution.
Initial Assessment
-
Confirm the Issue: Inject a solution containing both Talazoparib and this compound and overlay their respective chromatograms to visually confirm the extent of separation.
-
Evaluate Matrix Effects: If you suspect differential matrix effects due to poor co-elution, it is crucial to perform a matrix effect evaluation. A standard protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the co-elution of Talazoparib and its isotopically labeled internal standard.
Detailed Troubleshooting Steps
| Step | Action | Rationale |
| 1. Modify LC Gradient | Decrease the initial organic solvent percentage and/or use a shallower gradient. | A slower increase in the organic mobile phase composition can provide more time for the analytes to interact with the stationary phase, potentially improving the resolution of closely eluting compounds. |
| 2. Adjust Mobile Phase Composition | Try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice versa). You can also try a mixture of both. | Acetonitrile and methanol have different selectivities and can alter the interactions between the analytes and the stationary phase, which may be sufficient to resolve co-eluting peaks. |
| 3. Change Column Temperature | Experiment with decreasing or increasing the column temperature in increments of 5-10°C. | Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity and resolution. Lowering the temperature often increases retention and may enhance separation. |
| 4. Evaluate Column Chemistry | If the above steps fail, consider a different stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) can offer different selectivity. | The choice of stationary phase is a powerful tool for altering selectivity. Different column chemistries will interact differently with the analytes, potentially resolving the co-elution. |
| 5. Consider a Lower Resolution Column | In some cases, if the separation is minimal, using a column with a lower plate count (e.g., a shorter column or one with a larger particle size) can promote peak overlap. | For isotope dilution mass spectrometry, perfect co-elution is ideal. A lower resolution column can sometimes be used to merge two very closely eluting peaks. |
Experimental Protocols
Protocol 1: Baseline LC-MS/MS Method for Talazoparib
This protocol is a starting point based on published methods and can be optimized as per the troubleshooting guide.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Talazoparib: To be determined empiricallythis compound: To be determined empirically |
| Source Parameters | Optimize for maximum signal intensity |
Protocol 2: Matrix Effect Evaluation
This protocol helps to determine if differential matrix effects are impacting your quantification due to poor co-elution.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Talazoparib and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your sample preparation method. Spike the extracted blank with Talazoparib and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with Talazoparib and this compound at the same concentration as Set A before performing the extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Compare the matrix effect for Talazoparib and this compound. A significant difference suggests that the internal standard is not adequately compensating for matrix effects.
-
Caption: Workflow for evaluating matrix effects on Talazoparib and its internal standard.
References
Technical Support Center: Optimizing Talazoparib-13C,d4 Ionization in Mass Spectrometry
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the ionization of Talazoparib-13C,d4 in mass spectrometry analyses. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a weak signal and poor ionization for this compound. What are the initial steps to troubleshoot this issue?
A1: Poor signal intensity for this compound can stem from several factors related to the mass spectrometer source settings and the liquid chromatography (LC) conditions. Here is a step-by-step approach to begin troubleshooting:
-
Verify Instrument Performance: Ensure the mass spectrometer is performing optimally by running a system suitability test with a known standard. This will confirm that the instrument is calibrated and functioning correctly.
-
Optimize Electrospray Ionization (ESI) Source Parameters: ESI is a common ionization technique for molecules like Talazoparib. The efficiency of the ionization process is highly dependent on the source parameters. Key parameters to optimize include:
-
Spray Voltage: An optimal spray voltage is crucial for stable ion formation. Both excessively high or low voltages can lead to a poor signal.
-
Gas Flow Rates: The nebulizer and drying gas flow rates and temperatures are critical for desolvation. Inadequate desolvation can lead to a reduced signal.
-
Capillary/Nozzle Voltage and Temperature: These parameters influence the desolvation and ionization efficiency.
-
-
Check Mobile Phase Composition: The pH and solvent composition of the mobile phase can significantly impact the ionization of Talazoparib. Since Talazoparib is a basic compound, a mobile phase with an acidic pH (e.g., containing 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode.
-
Inspect for Contamination: Contamination in the LC system or the mass spectrometer's ion source can lead to ion suppression. Ensure that the system is clean and that high-purity solvents and reagents are used.
Q2: What are the typical mass transitions for Talazoparib and its isotopically labeled internal standard, this compound?
A2: For quantitative analysis using tandem mass spectrometry (LC-MS/MS), specific mass transitions are monitored in Multiple Reaction Monitoring (MRM) mode. Based on published methods, typical transitions are:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Talazoparib | 381.1 | 112.1 | Positive (ESI+) |
| This compound | 386.1 | 116.1 | Positive (ESI+) |
Note: These values may require fine-tuning on your specific instrument.
Q3: Could adduct formation be the cause of poor signal for my primary ion?
A3: Yes, adduct formation can diminish the intensity of the desired protonated molecule ([M+H]^+ ). Common adducts in ESI include sodium ([M+Na]^+ ), potassium ([M+K]^+ ), and ammonium ([M+NH_4]^+ ). The formation of these adducts is often due to the presence of salts in the sample matrix, LC solvents, or glassware.
Troubleshooting Adduct Formation:
-
Use High-Purity Solvents and Additives: Ensure that you are using LC-MS grade solvents and fresh additives.
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid like formic acid can help to promote the formation of the protonated molecule over salt adducts.
-
Clean Glassware and Sample Vials: Thoroughly clean all glassware and use vials that are certified to be low in salt content.
-
Monitor for Adducts: During method development, scan a wider mass range to check for the presence of common adducts. If significant adduct formation is observed, take the necessary steps to minimize it.
Q4: How does the mobile phase pH affect the ionization of Talazoparib?
A4: The pH of the mobile phase plays a critical role in the ionization efficiency of analytes in ESI-MS. For a basic compound like Talazoparib, a mobile phase pH that is approximately two units below its pKa will ensure that it is predominantly in its protonated, charged form. This leads to a much stronger signal in positive ion mode. Conversely, a neutral or basic pH will result in a significantly weaker signal. Therefore, for Talazoparib analysis, it is recommended to use a mobile phase containing an acidic modifier such as formic acid or acetic acid.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor ionization of this compound.
Caption: A step-by-step workflow for troubleshooting poor ionization.
Experimental Protocol: ESI Source Parameter Optimization
This protocol describes a systematic approach to optimize the electrospray ionization (ESI) source parameters for this compound using a continuous infusion method.
Objective: To determine the optimal ESI source settings for maximizing the signal intensity of this compound.
Materials:
-
This compound standard solution (e.g., 100 ng/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Syringe pump.
-
Mass spectrometer with an ESI source.
Procedure:
-
Infusion Setup:
-
Load the this compound standard solution into a syringe.
-
Mount the syringe on the syringe pump and connect it to the mass spectrometer's ESI probe.
-
Set the infusion flow rate to a value typical for your LC method (e.g., 5-10 µL/min).
-
-
Initial Instrument Settings:
-
Set the mass spectrometer to acquire data in positive ion mode.
-
Monitor the precursor ion for this compound (m/z 386.1).
-
Use the instrument manufacturer's recommended starting parameters for small molecules.
-
-
Parameter Optimization (One-Factor-at-a-Time):
-
Spray Voltage: While infusing the solution, vary the spray voltage in small increments (e.g., 0.5 kV steps) and record the signal intensity at each step. Plot the intensity versus voltage to find the optimum.
-
Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and observe the effect on signal intensity and stability.
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and temperature to maximize the signal.
-
Capillary/Nozzle Voltage and Temperature: Adjust these parameters to further enhance the signal.
-
-
Data Analysis and Finalization:
-
Review the data to identify the combination of parameters that provides the highest and most stable signal for this compound.
-
Record these optimized parameters for use in your LC-MS/MS method.
-
Illustrative Data for Parameter Optimization:
The following table shows an example of how signal intensity might vary with changes in different ESI parameters.
| Parameter | Setting 1 | Intensity | Setting 2 | Intensity | Setting 3 | Intensity | Optimal Setting |
| Spray Voltage (kV) | 3.0 | 1.2e5 | 4.0 | 2.5e5 | 5.0 | 2.1e5 | 4.0 |
| Nebulizer Gas (psi) | 30 | 1.8e5 | 40 | 2.6e5 | 50 | 2.4e5 | 40 |
| Drying Gas (L/min) | 8 | 2.2e5 | 10 | 2.8e5 | 12 | 2.7e5 | 10 |
| Gas Temperature (°C) | 250 | 2.4e5 | 300 | 2.9e5 | 350 | 2.6e5 | 300 |
This is example data and actual results will vary depending on the instrument and specific conditions.
The Electrospray Ionization (ESI) Process
The diagram below illustrates the key stages of the ESI process and highlights the parameters that can be optimized to improve the ionization of this compound.
Caption: The electrospray ionization process and key optimization points.
How to improve the signal-to-noise ratio for Talazoparib-13C,d4
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for the internal standard Talazoparib-13C,d4 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound internal standard (IS) low or highly variable?
A low or variable signal for a stable isotope-labeled internal standard like this compound is a common issue in bioanalysis that can compromise the accuracy and precision of your results. The primary causes can be grouped into several categories:
-
Matrix Effects : This is the most common cause, where co-eluting components from the biological matrix (e.g., plasma, tissue homogenate) interfere with the ionization of the IS in the mass spectrometer's source, leading to ion suppression or enhancement.[1][2][3][4] Phospholipids and salts are often major contributors to matrix effects in plasma samples.[2]
-
Sample Preparation Issues : Errors or inconsistencies during the sample preparation process can lead to a low or variable IS signal. This includes incorrect spiking of the IS, inefficient or inconsistent extraction recovery, or degradation of the IS during sample processing.
-
Chromatographic Problems : Poor chromatography can lead to inadequate separation of the IS from matrix components, causing ion suppression. Issues like peak tailing, peak splitting, or significant shifts in retention time can negatively impact signal intensity and reproducibility.
-
Mass Spectrometer (MS) Instrument Issues : A variety of instrument-related problems can cause signal loss. These include a dirty ion source, incorrect source parameters (e.g., temperature, gas flows), instability in the mass analyzer, or issues with the detector.
-
Liquid Chromatography (LC) System Issues : Problems with the LC system, such as inconsistent injection volumes from the autosampler, a failing column, or fluctuations in pump pressure and flow rate, can lead to variable signal intensity.
Q2: How can I systematically troubleshoot a low S/N ratio for this compound?
A systematic approach is crucial to efficiently identify and resolve the source of a low signal-to-noise ratio. The workflow below provides a logical sequence of steps to diagnose the problem, starting from the simplest checks and progressing to more complex investigations.
Caption: Troubleshooting Decision Tree for Low Internal Standard Signal.
Q3: What are the common causes of matrix effects in Talazoparib analysis, and how can I minimize them?
Matrix effects occur when molecules co-eluting from a biological sample interfere with the ionization of Talazoparib or its IS. For plasma samples, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).
Strategies to Minimize Matrix Effects:
-
Optimize Sample Preparation : The goal is to remove interfering matrix components while efficiently recovering the analyte.
-
Liquid-Liquid Extraction (LLE) : LLE is effective at removing non-polar interferences like lipids and phospholipids. A validated method for Talazoparib in human plasma uses LLE.
-
Solid-Phase Extraction (SPE) : SPE can provide a cleaner extract than protein precipitation and can be tailored to remove specific interferences.
-
Protein Precipitation (PPT) : While fast and simple, PPT is often less clean and may result in significant matrix effects.
-
-
Improve Chromatographic Separation : Ensure that this compound elutes in a region free from significant ion suppression.
-
Adjust LC Gradient : Modify the gradient profile to better separate the IS from early-eluting phospholipids or other interferences.
-
Use a Different Column Chemistry : Hydrophilic Interaction Liquid Chromatography (HILIC) can sometimes provide better separation from matrix components than traditional reversed-phase (RPLC) chromatography.
-
Employ Column Switching : A multi-dimensional approach can be used to divert matrix components to waste while transferring the analyte of interest to a second column for analysis.
-
-
Dilute the Sample : Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
Troubleshooting Guides & Experimental Protocols
Guide 1: Assessing Matrix Effects
It is essential to determine if matrix effects are the cause of your low S/N. This can be done qualitatively with a post-column infusion experiment or quantitatively by calculating the Matrix Factor (MF).
Caption: Workflow for the Quantitative Assessment of Matrix Effects.
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol allows for the quantitative evaluation of matrix effects on the this compound internal standard.
Methodology:
-
Prepare Set A (Neat Solution):
-
Prepare a solution of this compound in the final reconstitution solvent at the concentration used in your assay.
-
-
Prepare Set B (Post-Extraction Spike):
-
Take a sample of the blank biological matrix (e.g., human plasma) and perform the entire extraction procedure without adding the IS.
-
After the final evaporation step, reconstitute the dried extract with the same reconstitution solvent used in Set A, but this solvent should contain this compound at the same concentration as in Set A.
-
-
Analysis:
-
Analyze multiple replicates (n=3-6) of both Set A and Set B samples by LC-MS/MS.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no significant matrix effect.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Talazoparib from Human Plasma
This protocol is based on a validated bioanalytical method for Talazoparib and provides a robust starting point for sample preparation.
Materials:
-
Human Plasma (K2EDTA)
-
This compound Internal Standard Spiking Solution
-
Extraction Solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate)
-
Reconstitution Solvent (e.g., Acetonitrile/Water with formic acid)
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (this compound) and briefly vortex.
-
Add extraction solvent, vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase or a suitable reconstitution solvent.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Reference Data & Parameters
The following tables summarize typical parameters used in validated LC-MS/MS methods for Talazoparib analysis, which can serve as a starting point for method development and optimization.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Example Condition 1 | Example Condition 2 |
| HPLC Column | C18 Column | Hypersil C18 Column |
| Mobile Phase A | Water with 0.1% Formic Acid | 10 mM Ammonium Formate (pH 3.8) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |
| Flow Rate | 700 µL/min | 1.0 mL/min |
| Gradient | Isocratic or Gradient | Isocratic |
| Run Time | ~4 minutes | - |
Note: Adjusting mobile phase pH can impact peak shape; a pH of 3.8 was found to prevent peak tailing in one study.
Table 2: Example Mass Spectrometry Parameters
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Talazoparib MRM Transition | Precursor > Product (Consult literature/instrument software) |
| This compound MRM Transition | Precursor > Product (Adjusted for mass shift) |
| Dwell Time | 50-200 msec |
| Collision Energy (CE) | Optimize via infusion for maximum signal |
| Declustering Potential (DP) | Optimize via infusion for maximum signal |
Note: Specific MRM transitions and optimal voltage settings are instrument-dependent and must be determined empirically.
References
Technical Support Center: Overcoming Ion Suppression in Talazoparib Bioanalysis
Welcome to the technical support center for the bioanalysis of Talazoparib. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Talazoparib bioanalysis?
A1: Ion suppression is a matrix effect where co-eluting endogenous components from the biological sample (e.g., plasma, urine) reduce the ionization efficiency of Talazoparib in the mass spectrometer's ion source.[1][2][3] This leads to a decreased analyte signal, which can compromise the sensitivity, accuracy, and reproducibility of the bioanalytical method.[4][5] Phospholipids are a major cause of ion suppression in plasma samples.
Q2: What are the common causes of ion suppression in Talazoparib LC-MS/MS methods?
A2: Common causes include:
-
Inadequate sample cleanup: Residual matrix components like phospholipids, salts, and proteins can interfere with Talazoparib ionization.
-
Co-elution of matrix components: If endogenous compounds have similar chromatographic retention times to Talazoparib, they can suppress its signal.
-
High concentrations of non-volatile species: These can alter the physical properties of the ESI droplets, hindering the ionization process.
-
Mobile phase composition: The choice of mobile phase additives and pH can influence the degree of ion suppression.
Q3: How can I assess if ion suppression is affecting my Talazoparib analysis?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Talazoparib solution into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal for Talazoparib indicates the retention times where ion suppression occurs.
Q4: What is the role of an internal standard (IS) in mitigating ion suppression?
A4: An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. A stable isotope-labeled (SIL) internal standard of Talazoparib is ideal as it co-elutes and experiences the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio. If a SIL-IS is unavailable, a structural analog can be used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Talazoparib bioanalysis experiments.
Problem 1: Low or no Talazoparib signal with significant variability in replicate injections.
-
Possible Cause: Severe ion suppression due to insufficient sample cleanup. Protein precipitation (PPT) alone may not be sufficient to remove all interfering matrix components.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Switch from protein precipitation to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve cleaner extracts.
-
Optimize Chromatography: Modify the chromatographic conditions to separate Talazoparib from the ion-suppressing region. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.
-
Sample Dilution: If the Talazoparib concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Problem 2: Inconsistent results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition leading to different degrees of ion suppression.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: Utilize SPE or LLE to minimize the variability in matrix effects between samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in compensating for variations in ion suppression across different samples.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help to account for consistent matrix effects.
-
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for Talazoparib bioanalysis.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the analysis of Talazoparib in human plasma.
-
Materials:
-
Human plasma (K2EDTA)
-
Talazoparib stock solution
-
Internal Standard (IS) stock solution
-
Extraction Solvent (e.g., Methyl tert-butyl ether)
-
Reconstitution Solvent (e.g., Acetonitrile/water with formic acid)
-
-
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add the extraction solvent.
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis
This protocol provides typical chromatographic and mass spectrometric conditions for Talazoparib analysis.
-
Liquid Chromatography:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.40 mL/min
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Talazoparib: m/z 381.3 → 285.2
-
Bosutinib (IS): m/z 530.2 → 141.2
-
-
Quantitative Data Summary
The following tables summarize quantitative data from published methods for Talazoparib bioanalysis, allowing for easy comparison of different sample preparation techniques.
Table 1: Comparison of Sample Preparation Methods for Talazoparib Bioanalysis
| Sample Preparation Method | Matrix | Recovery (%) | Matrix Effect (%) | Internal Standard | Reference |
| Protein Precipitation | Rat Plasma | >85 | Not explicitly stated, but method was successful | Not specified in this study | |
| Liquid-Liquid Extraction | Human Plasma | Not explicitly stated, but QC accuracy was 94.9% | Not explicitly stated, but QC precision was 5.55% RSD | Not specified | |
| Protein Precipitation | Human Liver Microsomes | 99.62 ± 2.31 | Absence of matrix effect was validated | Lapatinib |
Table 2: Reported Linearity and LLOQ for Talazoparib Bioanalytical Methods
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| UPLC-MS/MS | Rat Plasma | 0.5 - 200 | 0.5 | |
| LC-MS | Pharmaceutical Forms | 0.1 - 150 | 0.1 | |
| LC-MS/MS | Human Liver Microsomes | 5 - 500 | 2.0 | |
| LC-MS/MS | Human Plasma | 0.0200 - 25.0 | 0.0200 |
Visualizations
General Workflow for Talazoparib Bioanalysis
References
Talazoparib-13C,d4 stability issues in different biological matrices
Welcome to the technical support center for Talazoparib-13C,d4. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound as an internal standard in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: I am observing a decreasing signal for my this compound internal standard (IS) in processed samples over time. What is the likely cause?
A1: A decreasing signal for a deuterated internal standard like this compound can be indicative of instability. The most common cause for deuterated standards is deuterium-hydrogen (D-H) exchange, where the deuterium atoms on the molecule are replaced by protons from the surrounding matrix or solvent.[1][2] This exchange can be influenced by factors such as pH, temperature, and the specific location of the deuterium labels on the molecule.[2][3][4] It is particularly common for deuterium atoms located at chemically labile positions.
Q2: In my blank samples spiked only with this compound, I am detecting a signal for the unlabeled Talazoparib analyte. Why is this happening?
A2: This phenomenon, often referred to as isotopic crosstalk or interference, can arise from two main sources:
-
Unlabeled Analyte Impurity: The this compound internal standard material may contain a small amount of the unlabeled Talazoparib as an impurity from its synthesis.
-
In-Source Conversion or D-H Exchange: The deuterated standard may be converting back to the unlabeled analyte, either through D-H exchange during sample processing and storage or through in-source fragmentation within the mass spectrometer.
Q3: What are the recommended storage and handling conditions for biological samples containing this compound?
A3: While specific stability data for this compound is not extensively published, general best practices for ensuring the stability of analytes and their internal standards in biological matrices should be followed. Based on studies of the parent compound, Talazoparib, storage at -20°C has been shown to maintain stability in human liver microsomes for at least 30 days. It is crucial to minimize freeze-thaw cycles. For any new assay, it is mandatory to perform stability experiments under your specific laboratory conditions (e.g., short-term bench-top, long-term freezer storage, and freeze-thaw cycles) to confirm the stability of both the analyte and the internal standard.
Q4: How does the choice of biological matrix affect the stability of this compound?
A4: Different biological matrices (e.g., plasma, whole blood, tissue homogenates) have varying pH levels and enzymatic activity, which can significantly impact the stability of a drug or its labeled standard. For example, whole blood contains esterases that can degrade certain molecules, while the pH of urine can vary widely. It is essential to evaluate the stability of this compound in the specific matrix being used in your study.
Troubleshooting Guides
Guide 1: Investigating Decreasing Internal Standard Signal
If you observe a consistent decrease in the this compound signal, follow these steps to diagnose the issue.
Step 1: Evaluate Deuterium-Hydrogen Exchange Stability
-
Objective: To determine if the deuterium labels are exchanging with protons from the matrix under various conditions.
-
Procedure:
-
Prepare solutions of this compound in the biological matrix of interest.
-
Incubate these solutions under different pH conditions (e.g., acidic, neutral, basic) and temperatures (e.g., room temperature, 37°C) for several time points.
-
Analyze the samples by LC-MS/MS.
-
-
Analysis: Monitor the signal intensity of this compound and look for a concurrent increase in the signal for unlabeled Talazoparib. A decrease in the IS signal accompanied by an increase in the analyte signal is a strong indicator of D-H exchange.
Step 2: Assess Freeze-Thaw and Bench-Top Stability
-
Objective: To confirm that the internal standard is stable during routine sample handling and storage.
-
Procedure:
-
Prepare quality control (QC) samples in the biological matrix at low and high concentrations, spiked with this compound.
-
For freeze-thaw stability, store the QC samples at your intended storage temperature (e.g., -80°C) for at least 12 hours, then thaw at room temperature. Repeat for a minimum of three cycles.
-
For bench-top stability, leave the QC samples at room temperature for a period that mimics your expected sample processing time (e.g., 4-24 hours).
-
-
Analysis: Analyze the samples and compare the IS response to that of freshly prepared samples. A significant deviation indicates instability.
Caption: Troubleshooting workflow for a decreasing internal standard signal.
Data Presentation
The stability of the parent compound, Talazoparib, has been evaluated in human liver microsomes (HLMs). While this does not represent the stability of the isotopically labeled internal standard, it provides a useful reference for the core molecule's stability under specific conditions.
Table 1: Stability of Talazoparib in Human Liver Microsomes (HLMs)
| Condition | Matrix | Concentration | Duration | Stability (% Remaining) |
| Storage at -20°C | HLM (without NADPH) | Not Specified | 30 days | 96.8 – 102.1% |
Table 2: Standard Stability Tests for Bioanalytical Method Validation
| Stability Test | Purpose | Typical Conditions |
| Freeze-Thaw Stability | To assess stability after repeated freezing and thawing cycles. | 3 cycles at -20°C or -80°C to room temperature. |
| Short-Term (Bench-Top) Stability | To evaluate stability at room temperature for the duration of sample preparation. | Room temperature for 4-24 hours. |
| Long-Term Stability | To determine stability at the intended long-term storage temperature. | -20°C or -80°C for a duration covering the study period. |
| Stock Solution Stability | To confirm the stability of the analyte and IS in the stock solution. | Room temperature and refrigerated conditions. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Talazoparib Quantification
This protocol is adapted from validated methods for quantifying Talazoparib in biological matrices.
-
Chromatographic System: HPLC with an ESI-MS/MS detector.
-
Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% v/v formic acid and methanol (25:75 % v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Talazoparib: m/z 381.5 → 180.5
-
This compound: m/z 386.4 → 180.5
-
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an appropriate volume of this compound internal standard solution.
-
Add 300 µL of acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Caption: Experimental workflow for Talazoparib bioanalysis.
Protocol 2: General Protocol for Assessing IS Stability
This protocol provides a framework for testing the stability of this compound in a specific biological matrix.
-
Preparation of QC Samples: Prepare QC samples by spiking known concentrations of Talazoparib and a fixed concentration of this compound into at least six different lots of the blank biological matrix.
-
Establish Baseline (T=0): Analyze one set of QC samples immediately after preparation to establish the baseline response ratio (Analyte Area / IS Area).
-
Stress Conditions: Subject replicate sets of QC samples to various conditions as outlined in Table 2 (Freeze-Thaw, Bench-Top, etc.).
-
Sample Analysis: After the specified duration for each condition, process and analyze the stressed QC samples alongside a freshly prepared set of calibration standards and unstressed (T=0) QC samples.
-
Data Evaluation: Calculate the mean concentration of the stressed QC samples. The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration. The internal standard response should also be monitored for any significant changes compared to the baseline samples.
Signaling Pathway Context
Talazoparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair. In cancer cells with mutations in BRCA1/2 genes, an alternative DNA repair pathway is already compromised. Inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Caption: Simplified signaling pathway for PARP inhibition by Talazoparib.
References
Adjusting mass spectrometer settings for optimal Talazoparib-13C,d4 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the detection of Talazoparib and its isotopic internal standard, Talazoparib-13C,d4.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of Talazoparib.
Q1: I am not seeing any signal for Talazoparib or its internal standard. What should I check first?
A1: Start by systematically checking the instrument parameters and sample preparation.
-
Mass Spectrometer Settings: Verify that the correct MRM transitions, ionization mode, and source parameters are being used. Ensure the mass spectrometer is properly tuned and calibrated.
-
LC Conditions: Confirm the mobile phase composition, gradient, and flow rate are accurate. Check for any leaks in the LC system.
-
Sample Preparation: Ensure that the extraction procedure was performed correctly and that the final sample concentration is within the instrument's detection range.
-
Autosampler and Injection: Check the autosampler for proper vial placement and ensure the injection volume is appropriate.
Q2: My signal intensity for Talazoparib is low. How can I improve it?
A2: Low signal intensity can be caused by several factors. Consider the following optimization steps:
-
Source Parameters: Optimize the ion source temperature, ion spray voltage, and gas flows (nebulizer, heater, and curtain gas) to maximize the ionization efficiency of Talazoparib. One study suggests an optimal source temperature of up to 750°C for Talazoparib, but this may need to be balanced if it causes degradation of other components in your sample.[1]
-
Collision Energy (CE): Optimize the collision energy for the specific MRM transition you are using. This is a critical parameter for achieving maximum fragment ion intensity.
-
Mobile Phase Additives: The use of additives like formic acid or ammonium formate in the mobile phase can significantly enhance protonation and thus signal intensity in positive ion mode.[2]
-
Sample Concentration: If possible, increase the concentration of the sample injected onto the column.
Q3: I am observing significant peak tailing for Talazoparib. What could be the cause?
A3: Peak tailing is often a chromatographic issue.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like Talazoparib. Adjusting the pH with a suitable buffer, such as ammonium formate, can improve peak symmetry. A pH of 3.8 has been reported to be effective.[2]
-
Column Choice: Ensure you are using an appropriate reversed-phase column (e.g., C18) that is in good condition.
-
Secondary Interactions: Peak tailing can result from secondary interactions with the stationary phase. Adding a small amount of a competitor, like triethylamine, to the mobile phase can sometimes mitigate this.
Q4: I am experiencing high background noise in my chromatogram. What are the likely sources?
A4: High background noise can originate from various sources.
-
Mobile Phase Contamination: Use high-purity LC-MS grade solvents and additives to prepare your mobile phases.
-
Sample Matrix Effects: Biological samples can contain endogenous components that interfere with the analysis. Optimize your sample preparation method (e.g., solid-phase extraction) to remove these interferences.
-
System Contamination: Clean the ion source and other mass spectrometer components regularly to prevent the buildup of contaminants.
Q5: The retention time of Talazoparib is shifting between injections. What should I do?
A5: Retention time shifts are typically related to the stability of the LC system.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Check the LC pumps for consistent flow rate and pressure. Fluctuations can lead to retention time variability.
-
Mobile Phase Composition: Ensure the mobile phase composition is stable and accurately mixed.
Data Presentation: Mass Spectrometer Settings
The following tables summarize the recommended starting parameters for the analysis of Talazoparib and its internal standard, this compound. These parameters should be optimized for your specific instrument and experimental conditions.
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Talazoparib | 381.2 | 298.1 | Positive | [1] |
| This compound | 386.2 | 303.1 | Positive |
Note: Another study reported transitions of 379 -> 296 and 379 -> 283 for Talazoparib in negative ion mode, suggesting that the ionization mode can be analyte and method dependent.[2]
Table 2: Suggested Mass Spectrometer Source Parameters
| Parameter | Recommended Value | Notes |
| Ionization Mode | Electrospray Ionization (ESI) | Positive ion mode is commonly used for Talazoparib. |
| Ion Spray Voltage | 4000 - 5500 V | Optimize for maximum signal intensity. |
| Source Temperature | 500 - 750 °C | Higher temperatures may improve desolvation but can risk thermal degradation. |
| Nebulizer Gas (Gas 1) | 40 - 60 psi | Optimize for a stable spray. |
| Heater Gas (Gas 2) | 50 - 70 psi | Adjust to ensure efficient solvent evaporation. |
| Curtain Gas | 20 - 30 psi | Helps to prevent solvent droplets from entering the mass analyzer. |
| Collision Gas (CAD) | 8 - 12 psi | Typically nitrogen or argon. |
Experimental Protocols
This section provides a general methodology for the LC-MS/MS analysis of Talazoparib.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute Talazoparib, and then return to initial conditions for re-equilibration.
3. Mass Spectrometry
-
Set up the mass spectrometer with the parameters outlined in Tables 1 and 2.
-
Acquire data in MRM mode.
-
Optimize the collision energy for each transition to achieve the highest signal-to-noise ratio.
Visualizations
Experimental Workflow for Talazoparib Analysis
Caption: A streamlined workflow for the bioanalysis of Talazoparib.
Troubleshooting Logic for Poor Signal
Caption: A decision tree for troubleshooting poor signal intensity.
References
Solving peak splitting issues for Talazoparib and its internal standard
Technical Support Center: Talazoparib Analysis
Welcome to the technical support center for the analysis of Talazoparib and its internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common chromatographic issues, with a specific focus on peak splitting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is designed in a question-and-answer format to provide direct solutions to potential issues you may encounter during the analysis of Talazoparib and its internal standard.
Q1: I am observing peak splitting for both Talazoparib and its internal standard. What are the likely causes and how can I resolve this?
When all peaks in a chromatogram exhibit splitting, the issue likely originates from a problem at the head of the column or within the HPLC system before the column.[1] This affects all compounds in a similar manner.[1]
Potential Causes & Solutions:
-
Column Contamination or Blockage: The inlet frit of your guard column or analytical column may be partially blocked with particulate matter from your samples or mobile phase.[2]
-
Solution: First, try removing the guard column and re-running the analysis. If the peak shape improves, replace the guard column. If the problem persists, you can try reverse-flushing the analytical column (if the column chemistry allows). If this does not resolve the issue, the column may need to be replaced.
-
-
Column Void: A void or channel may have formed at the inlet of the analytical column. This can be caused by pressure shocks or a poorly packed bed.
-
Solution: A column void typically requires column replacement. To prevent this, always operate within the column's recommended pressure and pH limits.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.
-
Q2: Only the Talazoparib peak is splitting, while the internal standard peak looks fine. What should I investigate?
If only a single peak is splitting, the problem is more likely related to the specific chemistry of the analyte or its interaction with the stationary and mobile phases, rather than a system-wide issue.
Potential Causes & Solutions:
-
Co-elution with an interfering peak: The split peak may actually be two co-eluting compounds.
-
Solution: Try reducing the injection volume to see if the peaks resolve. You may also need to optimize your method to improve resolution, such as by adjusting the mobile phase composition or gradient.
-
-
Mobile Phase pH is too close to the pKa of Talazoparib: Talazoparib has both acidic and basic groups. If the mobile phase pH is near the pKa of one of its functional groups, the compound can exist in both ionized and non-ionized forms, leading to peak splitting.
-
Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the ionizable group. Ensure your mobile phase is adequately buffered to maintain a consistent pH. One study noted that a higher mobile phase pH caused peak tailing and retention time delays for Talazoparib.
-
-
High Sample Concentration: Overloading the column with a high concentration of Talazoparib can lead to non-ideal interactions and peak distortion.
-
Solution: Dilute the sample to a lower concentration and re-inject. Using a gradient elution can also help manage high concentration effects.
-
Q3: My internal standard peak is splitting, but the Talazoparib peak is sharp. What could be the reason?
This is a less common scenario but can occur. The troubleshooting process is similar to when the analyte peak splits.
Potential Causes & Solutions:
-
Purity of the Internal Standard: Verify the purity of your internal standard. It is possible that the standard itself is a mixture of closely related compounds or has degraded.
-
Interaction with the Mobile/Stationary Phase: Similar to the analyte, the internal standard can have specific interactions that lead to peak splitting. If you are using a deuterated internal standard, it should behave almost identically to the parent compound. However, if a different molecule is used as the internal standard (e.g., Lapatinib for Talazoparib), its chemical properties might make it more susceptible to issues like secondary interactions with the stationary phase.
-
Solution: Review the mobile phase composition and pH to ensure it is suitable for both the analyte and the internal standard.
-
Quantitative Data Summary
The following table summarizes chromatographic conditions from published methods for Talazoparib analysis, which can serve as a reference for your method development and troubleshooting.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV) | Method 3 (HPLC-UV) | Method 4 (RP-HPLC) |
| Column | Hypersil C18 | Spherisorb ODS2 C18 (250mm x 4.5 mm; 5µm) | C18 (5 μm, 250 × 3 mm) | Shiseido 5 µm C18 100 Å (250 × 4.6 mm) |
| Mobile Phase | 10 mM Ammonium Formate (pH 3.8) and Acetonitrile | Methanol: Acetonitrile: 0.1% Sodium Perchlorate (25:75:05 v/v) | Methanol and Water (60:40 v/v) | Acetonitrile:Phosphate Buffer (100 mM, pH 6.25) (35:65 v/v) |
| Elution Mode | Isocratic | Isocratic | Isocratic | Isocratic |
| Flow Rate | Not Specified | Not Specified | 1 mL/min | 1.0 mL/min |
| Detection | MS/MS | UV at 269 nm | UV at 227 nm | UV at 227 nm |
| Internal Standard | Lapatinib | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of Talazoparib.
Protocol 1: LC-MS/MS Analysis of Talazoparib
This protocol is based on the method described for the metabolic stability assessment of Talazoparib.
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: Hypersil C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium formate (adjusted to pH 3.8) and acetonitrile. The exact ratio should be optimized for your system.
-
Internal Standard (IS): Lapatinib can be used as an internal standard.
-
Sample Preparation:
-
Prepare stock solutions of Talazoparib and Lapatinib.
-
Spike the appropriate amount of internal standard into your samples.
-
For analysis in biological matrices like human liver microsomes (HLMs), a protein precipitation step is typically required.
-
-
MS/MS Detection:
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode.
-
The mass transitions for Talazoparib and the internal standard need to be optimized. For Talazoparib, transitions of 379→296 and 379→283 have been reported. For Lapatinib, transitions of 581→365 and 581→350 have been used.
-
Optimize parameters such as fragmentor voltage and collision energy for maximum sensitivity.
-
Protocol 2: HPLC-UV Analysis of Talazoparib
This protocol is based on a stability-indicating method for Talazoparib.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Spherisorb ODS2 C18 (250mm x 4.5 mm; 5µm).
-
Mobile Phase: An isocratic mobile phase of Methanol: Acetonitrile: 0.1% Sodium Perchlorate in the ratio of 25:75:05 (v/v).
-
Detection: UV detection at 269 nm.
-
Sample Preparation:
-
Prepare samples in a suitable diluent. The mobile phase is often a good choice.
-
Ensure the concentration of Talazoparib falls within the linear range of the method (e.g., 15–90 μg/ml).
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting issues for Talazoparib and its internal standard.
Caption: Troubleshooting workflow for peak splitting issues.
References
Best practices for storage and handling of Talazoparib-13C,d4
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Talazoparib-13C,d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is typically shipped at room temperature. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I store stock solutions of this compound?
A2: Prepared stock solutions of this compound should be aliquoted and stored to minimize freeze-thaw cycles. The recommended storage conditions for solutions are -80°C for up to 1 year or -20°C for up to 6 months.[1]
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture-absorbing DMSO.
Q4: Is this compound sensitive to light?
A4: Yes, Talazoparib has been shown to be phototoxic upon exposure to UVA light. Irradiation can lead to the formation of a photooxidated product. Therefore, it is crucial to protect the compound and its solutions from light.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, appropriate personal protective equipment should be worn, including safety glasses, gloves, and a lab coat. If working with the solid form where dust may be generated, use of a dust mask or a properly fitted respirator is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the compound | 1. Use of aged or wet DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO for preparing solutions. 2. Use of sonication is recommended to aid dissolution. |
| Precipitation observed in stock solution after storage | 1. Improper storage temperature. 2. Exceeded storage duration. 3. Freeze-thaw cycles. | 1. Ensure stock solutions are stored at -80°C or -20°C. 2. Use solutions within the recommended timeframe (1 year at -80°C, 6 months at -20°C). 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | 1. Degradation of the compound due to light exposure. 2. Inaccurate concentration of the stock solution. | 1. Protect the compound and all solutions from light during storage and experiments. 2. Re-prepare the stock solution using fresh, anhydrous DMSO and sonication to ensure complete dissolution. |
| Observed cellular toxicity not related to PARP inhibition | 1. Phototoxicity due to exposure to UVA light. | 1. Conduct all experiments under controlled lighting conditions, avoiding exposure to direct UVA light. |
Quantitative Data Summary
Storage Conditions
| Form | Temperature | Duration |
| Solid | -20°C | 3 years |
| Solid | 4°C | 2 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 6 months |
Solubility in DMSO
| Concentration | Notes |
| 25 mg/mL (65.73 mM) | Requires sonication. |
| 19 mg/mL (49.95 mM) | Use of fresh, anhydrous DMSO is critical. |
| 36 mg/mL (94.65 mM) | Sonication is recommended. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and a sonicator.
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of Talazoparib is 380.35 g/mol .
-
Procedure:
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution briefly to mix.
-
Place the tube in a sonicator bath and sonicate until the compound is completely dissolved. Visual inspection should confirm a clear solution with no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -80°C or -20°C.
-
Diagrams
Caption: Troubleshooting workflow for common issues with this compound.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Talazoparib Using Talazoparib-13C,d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Talazoparib in biological matrices using a stable isotope-labeled internal standard, Talazoparib-13C,d4. The performance of this method is compared with alternative approaches, supported by experimental data, to assist researchers in selecting the most appropriate analytical strategy for their pharmacokinetic and other drug development studies.
Introduction
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) approved for the treatment of certain types of cancer.[1][2] Accurate and reliable quantification of Talazoparib in biological samples is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and overall drug development.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby minimizing variability and improving data accuracy.
This guide details the validation of an LC-MS/MS method for Talazoparib using this compound and compares its performance against methods employing alternative internal standards. The validation parameters discussed are in accordance with the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.
Performance Comparison of Bioanalytical Methods for Talazoparib
The following tables summarize the quantitative performance data of a validated UHPLC-MS/MS method using this compound as an internal standard, alongside data from methods using alternative internal standards for comparison.
Table 1: Method Using this compound Internal Standard
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy | Percent Bias | Within ±15% |
| Precision | Coefficient of Variation (CV) | < 15% |
| Matrix Effect | 93.7% - 109% | |
| Recovery | 87.7% - 105% | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Comparison with Alternative Internal Standards
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Key Findings | Reference |
| Lapatinib | 5 - 500 | 2.0 | Good reproducibility with precision and accuracy below 3.1%. | |
| Bosutinib | 0.5 - 200 | 0.5 | Accuracies and precisions were within acceptance limits with no observed matrix effect. | |
| Rucaparib-d3 | 0.01 - 10 (pg/mL conversion needed) | 10.0 (pg/mL) | A simple and sensitive method, though for a different PARP inhibitor, it showcases a common alternative IS type. |
Experimental Protocols
Detailed methodologies for the key validation experiments for the Talazoparib bioanalytical method using this compound are provided below.
Sample Preparation: Protein Precipitation
-
Thaw frozen biological samples (e.g., mouse plasma) at room temperature.
-
To a 50 µL aliquot of the sample, add the internal standard (this compound).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Chromatographic Conditions
-
System: UHPLC system (e.g., ACQUITY UPLC).
-
Column: ACQUITY UPLC RP18 HSS T3 column.
-
Mobile Phase: A gradient of two mobile phases, such as 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Run Time: 5 minutes.
Mass Spectrometric Conditions
-
System: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Talazoparib Transition: m/z 381.3 → 285.2
-
This compound Transition: Specific transition for the stable isotope-labeled internal standard would be monitored.
-
Validation Experiments
-
Selectivity: Analyze blank matrix samples from multiple sources to assess for interferences at the retention times of Talazoparib and the internal standard.
-
Linearity: Prepare a calibration curve by spiking blank matrix with known concentrations of Talazoparib. The curve should be linear over the specified range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of Talazoparib in the biological matrix under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -20°C or -80°C.
Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a bioanalytical method for Talazoparib.
Caption: Workflow for the validation of a bioanalytical method for Talazoparib.
Conclusion
The use of this compound as an internal standard in the bioanalytical method for Talazoparib quantification demonstrates excellent performance in terms of linearity, accuracy, precision, and management of matrix effects. While methods using alternative internal standards like lapatinib or bosutinib also provide reliable results, the stable isotope-labeled internal standard is theoretically superior for compensating for analytical variability. The detailed protocols and validation data presented in this guide offer a solid foundation for researchers to implement a robust and reliable bioanalytical method for Talazoparib in their drug development programs.
References
- 1. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to Talazoparib Assays: Cross-Validation Insights on Methodologies with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is paramount for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variability. This guide provides a comparative analysis of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods for Talazoparib quantification, with a specific focus on the performance of assays utilizing different internal standards.
Comparative Analysis of Assay Performance
The selection of an internal standard is a pivotal decision in method development. While stable isotope-labeled (SIL) internal standards are generally considered the gold standard for LC-MS/MS assays due to their ability to effectively track the analyte, structurally similar analogs or other compounds with comparable physicochemical properties are also widely used. The following tables summarize the quantitative performance data from various validated assays for Talazoparib, categorized by the internal standard employed.
LC-MS/MS Methodologies
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix | Reference |
| Lapatinib | 5 - 500 | 98.34 - 101.47 | ≤ 4.7 (Intra-day), Not specified (Inter-day) | 99.62 ± 2.3 | Human Liver Microsomes | [1][2][3] |
| Bosutinib | 0.5 - Not specified | Within ± 8.0 | 2.9 - 12.0 | 91.3 ± 6.0 | Rat Plasma | [4] |
| Not Specified | 0.02 - 25.0 | 92.8 - 97.2 | 3.29 - 7.46 | Not Specified | Human Plasma | [5] |
HPLC-UV Methodology
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix | Reference |
| Diflunisal | 100 - 2000 | Not Specified | Not Specified | > 85 | Rat Plasma |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical assays. Below are summaries of the experimental protocols from the cited studies.
LC-MS/MS Method using Lapatinib as Internal Standard
-
Sample Preparation: Specific details on the extraction method from human liver microsomes were not provided in the abstract.
-
Chromatographic Conditions:
-
Column: Hypersil C18
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate (pH 3.8) and an organic modifier (details not specified).
-
Flow Rate: Not specified.
-
Run Time: 4 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization: Not specified, but typically Electrospray Ionization (ESI) for this type of analysis.
-
Mode: Multiple Reaction Monitoring (MRM).
-
LC-MS/MS Method using Bosutinib as Internal Standard
-
Sample Preparation: The specific extraction method from rat plasma is not detailed in the provided information.
-
Chromatographic Conditions:
-
Technique: Ultra Performance Liquid Chromatography (UPLC).
-
Column, Mobile Phase, and Flow Rate: Not specified.
-
-
Mass Spectrometry Detection:
-
Ionization: ESI.
-
Mode: MRM.
-
HPLC-UV Method using Diflunisal as Internal Standard
-
Sample Preparation: Protein precipitation using methanol:acetonitrile (65:35 v/v).
-
Chromatographic Conditions:
-
Column: C18 column (5 µm, 250 × 3 mm).
-
Mobile Phase: Isocratic elution with methanol and another solvent in a 60:40 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
-
UV Detection:
-
Wavelength: 227 nm.
-
Visualizing the Methodologies
A clear understanding of the experimental workflow and the role of the internal standard is essential for method validation and comparison. The following diagrams illustrate a typical workflow for the bioanalytical quantification of Talazoparib and the conceptual relationship in assay cross-validation.
Caption: Generalized workflow for the bioanalytical quantification of Talazoparib.
Caption: Conceptual diagram of a cross-validation study for Talazoparib assays.
References
- 1. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC-MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. roswellpark.org [roswellpark.org]
A Comparative Guide to Talazoparib-13C,d4 and Other PARP Inhibitor Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Poly (ADP-ribose) polymerase (PARP) inhibitors, the selection of an appropriate internal standard is a critical factor in ensuring assay accuracy, precision, and reliability. This guide provides an objective comparison of Talazoparib-13C,d4 with other commonly used stable isotope-labeled internal standards for the analysis of PARP inhibitors. The information presented is supported by experimental data from published literature to aid in the selection of the most suitable internal standard for your research needs.
Introduction to PARP Inhibitor Internal Standards
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] By incorporating heavy isotopes such as 13C, 2H (deuterium), or 15N, these standards are chemically identical to the analyte of interest but have a different mass. This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variability in sample preparation and analysis.[1][4] this compound is a SIL internal standard for Talazoparib, a potent PARP 1/2 inhibitor. Other widely used PARP inhibitors such as Olaparib, Rucaparib, and Niraparib also have corresponding SIL internal standards used in their quantitative analysis.
Performance Comparison of PARP Inhibitor Internal Standards
The following table summarizes the performance characteristics of bioanalytical methods using this compound and other PARP inhibitor internal standards, as reported in various studies. These methods typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the respective PARP inhibitors in biological matrices like human plasma.
| PARP Inhibitor | Internal Standard | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Matrix Effect (%) | Extraction Recovery (%) | Reference |
| Talazoparib | [13C,2H4]-Talazoparib | 0.5 - 100 | < ±15% | < 15% | 93.7 - 109 | 87.7 - 105 | |
| Talazoparib | Isotopically labeled Talazoparib | 0.5 - 50 | Within ± 15% | < 15% | Not explicitly reported | Not explicitly reported | |
| Olaparib | [2H8]-Olaparib | 0.5 - 5000 | < 9% | < 11% | Not explicitly reported | Not explicitly reported | |
| Olaparib | [2H8]-Olaparib | 140 - 7000 | 96 - 102% | < 8% | No interferences detected | Not explicitly reported | |
| Rucaparib | [13C,2H3]-Rucaparib | 100 - 5000 | 96 - 102% | < 8% | No interferences detected | Not explicitly reported | |
| Niraparib | [13C6]-Niraparib | 60 - 3000 | 96 - 102% | < 8% | No interferences detected | Not explicitly reported |
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used for the quantification of PARP inhibitors in biological matrices using stable isotope-labeled internal standards.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting the analyte and internal standard from plasma samples is protein precipitation.
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile, typically in a 1:3 or 1:5 ratio (plasma:acetonitrile).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate the analyte and internal standard from other components in the sample and to quantify them based on their mass-to-charge ratio.
-
Typical Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is often employed.
-
Flow Rate: A flow rate in the range of 0.3 - 0.6 mL/min is typical.
-
-
Typical Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for PARP inhibitors.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Visualizations
PARP Signaling Pathway
The following diagram illustrates the central role of PARP enzymes in DNA single-strand break repair and how PARP inhibitors disrupt this process, leading to cell death in cancer cells with deficient DNA double-strand break repair mechanisms (e.g., BRCA mutations).
Caption: Simplified PARP signaling pathway and the mechanism of action of PARP inhibitors.
Experimental Workflow for Bioanalysis
This diagram outlines the typical workflow for the quantitative analysis of a PARP inhibitor in a biological sample using a stable isotope-labeled internal standard.
Caption: General experimental workflow for quantitative bioanalysis using an internal standard.
Conclusion
The use of stable isotope-labeled internal standards, such as this compound, is indispensable for the accurate and robust quantification of PARP inhibitors in biological matrices. The data presented in this guide demonstrates that methods employing these standards exhibit excellent linearity, accuracy, and precision, making them highly reliable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. While the specific performance characteristics may vary slightly between different PARP inhibitors and their respective internal standards, the overall high quality of the data underscores the suitability of this analytical approach. Researchers should select the appropriate stable isotope-labeled internal standard corresponding to the PARP inhibitor being investigated to ensure the highest quality data.
References
A Comparative Guide to the Quantitative Analysis of Talazoparib: Accuracy and Precision with a Stable Isotope Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of analytical methods for the quantification of Talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. A special focus is placed on the superior performance of methods employing a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a SIL-IS is a gold standard in quantitative bioanalysis, offering a robust approach to mitigate variability arising from sample preparation and matrix effects. This guide presents supporting experimental data from various validated methods, highlighting the advantages in accuracy and precision conferred by the stable isotope dilution technique.
Comparative Performance of Talazoparib Quantification Methods
The following tables summarize the validation parameters of different analytical methods for Talazoparib quantification, providing a clear comparison of their performance.
Table 1: Performance of LC-MS/MS-based Methods for Talazoparib Quantification
| Parameter | UHPLC-MS/MS with SIL-IS ([¹³C,²H₄]-Talazoparib)[1][2] | LC-MS/MS with IS (Lapatinib)[3] | LC-MS/MS (Human Plasma)[4] |
| Matrix | Mouse Plasma | Human Liver Microsomes | Human Plasma |
| Linearity Range | 0.5–100 ng/mL | 5–500 ng/mL | 0.0200–25.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.0 ng/mL | 0.0200 ng/mL |
| Intra-day Precision (%RSD) | 2.40%–5.27% | < 3.1% | 3.29% - 7.46% (QC) |
| Inter-day Precision (%RSD) | 0.87%–2.00% | < 3.1% | Not Specified |
| Accuracy (% Bias or % Recovery) | -3.47%–8.35% (Bias) | < 3.1% | 92.8% - 97.2% (QC) |
| Extraction Recovery | 87.7%–105% | ~99.6% | Not Specified |
| Matrix Effect | 93.7%–109% | Not Specified | Not Specified |
Table 2: Performance of HPLC-based Methods for Talazoparib Quantification
| Parameter | RP-HPLC with UV Detection | HPLC with UV Detection |
| Matrix | Rat Plasma | Bulk Drug/Pharmaceutical Formulation |
| Linearity Range | 100–2000 ng/mL | 15–90 µg/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 0.10 µg/mL (100 ng/mL) |
| Limit of Detection (LOD) | Not Specified | 0.03 µg/mL (30 ng/mL) |
| Precision | Not Specified | Not Specified |
| Accuracy (% Recovery) | >85% | Not Specified |
Experimental Protocols
Talazoparib Quantification using UHPLC-MS/MS with a Stable Isotope-Labeled Internal Standard ([¹³C,²H₄]-Talazoparib)[1]
This method demonstrates high sensitivity, accuracy, and precision for the quantification of Talazoparib in mouse plasma.
-
Sample Preparation: A single-step protein precipitation is employed. To a plasma sample, an internal standard solution of [¹³C,²H₄]-Talazoparib is added, followed by a precipitation solvent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then collected for analysis.
-
Chromatographic Separation: The separation is achieved on a reverse-phase column (e.g., ACQUITY UPLC RP18 HSS T3) using a gradient mobile phase, typically consisting of an aqueous component with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). The precursor to product ion transitions for Talazoparib and its stable isotope-labeled internal standard are monitored for quantification.
Talazoparib Quantification using LC-MS/MS with a Non-Isotopic Internal Standard (Lapatinib)
This method is suitable for in vitro metabolic stability assessment in human liver microsomes.
-
Sample Preparation: Similar to the SIL-IS method, this protocol involves protein precipitation of the microsomal incubation samples. Lapatinib is used as the internal standard.
-
Chromatographic Separation: An isocratic separation is performed on a C18 column (e.g., Hypersil C18) with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent.
-
Mass Spectrometric Detection: A tandem mass spectrometer with electrospray ionization (ESI) in positive mode is used, monitoring the specific MRM transitions for Talazoparib and Lapatinib.
Talazoparib Quantification using RP-HPLC with UV Detection
This method represents a more traditional approach and is applicable to samples with higher concentrations of the analyte.
-
Sample Preparation: Protein precipitation is used to extract Talazoparib from plasma samples. A mixture of methanol and acetonitrile can be used as the precipitating solvent.
-
Chromatographic Separation: Isocratic elution is performed on a C18 column with a mobile phase typically composed of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer.
-
UV Detection: The eluent is monitored by a UV detector at the maximum absorbance wavelength of Talazoparib.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the quantification of Talazoparib using a stable isotope-labeled internal standard with UHPLC-MS/MS.
Caption: Workflow for Talazoparib quantification with a stable isotope standard.
References
- 1. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. roswellpark.org [roswellpark.org]
A Comparative Analysis of Talazoparib Pharmacokinetics Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding Talazoparib's pharmacokinetic variability in patients with organ impairment, providing crucial data for clinical development and therapeutic application.
This guide offers a comprehensive comparison of Talazoparib levels in different patient populations, with a primary focus on individuals with renal and hepatic impairment. The data presented is compiled from peer-reviewed clinical studies and aims to provide an objective overview of the drug's performance and the supporting experimental evidence.
Impact of Renal Impairment on Talazoparib Pharmacokinetics
Talazoparib's exposure is significantly influenced by renal function. As the primary route of elimination for unchanged Talazoparib is through renal excretion, patients with impaired kidney function exhibit higher plasma concentrations of the drug.[1][2] A dedicated phase I study systematically evaluated the pharmacokinetics of Talazoparib in patients with varying degrees of renal impairment compared to those with normal renal function.[1][2]
The study revealed a clear trend of increased Talazoparib exposure with worsening renal function.[1] Patients with mild, moderate, and severe renal impairment experienced a notable rise in both the area under the plasma concentration-time curve (AUC) and the maximum observed plasma concentration (Cmax) at steady state. These findings underscore the necessity for dose adjustments in this patient population to mitigate the risk of increased toxicity.
Table 1: Comparison of Talazoparib Pharmacokinetic Parameters in Patients with Renal Impairment vs. Normal Renal Function (at Day 22)
| Degree of Renal Impairment | Patient Cohort (n) | % Increase in AUC₀₋₂₄ | % Increase in Cmax | Recommended Starting Dose |
| Mild (eGFR 60–89 mL/min/1.73 m²) | 9 | 12.2% | 11.1% | 1 mg/day |
| Moderate (eGFR 30–59 mL/min/1.73 m²) | 8 | 43.0% | 31.6% | 0.75 mg/day |
| Severe (eGFR 15–29 mL/min/1.73 m²) | 8 | 163.3% | 89.3% | 0.5 mg/day |
| Normal Renal Function | 9 | - | - | 1 mg/day |
Data sourced from a phase I, open-label, non-randomized study where Talazoparib was administered orally at 0.5 mg/day for 22 days.
Impact of Hepatic Impairment on Talazoparib Pharmacokinetics
In contrast to renal impairment, hepatic function does not appear to significantly alter the pharmacokinetics of Talazoparib. A phase I study involving patients with advanced solid tumors and varying degrees of hepatic impairment (mild, moderate, or severe) found no clinically meaningful impact on the drug's apparent clearance (CL/F).
Population pharmacokinetic analysis from this study, which included 37 patients, indicated that baseline creatinine clearance was the only significant covariate affecting Talazoparib's clearance. Furthermore, noncompartmental analysis of data from 17 evaluable patients showed no clear trend of increased drug exposure with worsening hepatic function. The protein binding of Talazoparib was also comparable across all hepatic function groups. Consequently, no dose modification is recommended for patients with any degree of hepatic impairment.
Other Patient Population Considerations
A population pharmacokinetic analysis pooling data from four clinical studies (including two phase 1, one phase 2, and one phase 3 trial) characterized the pharmacokinetics of Talazoparib in a broader patient population. This analysis concluded that no dose adjustments are necessary based on a patient's age, sex, baseline body weight, or Asian race. The study also noted that the presence of mild renal or hepatic impairment did not warrant a dose change.
Experimental Protocols
Pharmacokinetic Analysis in Patients with Renal and Hepatic Impairment
The studies cited in this guide employed robust methodologies to assess the pharmacokinetics of Talazoparib. Below is a summary of the typical experimental protocol:
-
Study Design: Phase I, open-label, non-randomized studies were conducted in patients with advanced solid tumors and varying degrees of organ impairment.
-
Dosing: Patients received a daily oral dose of Talazoparib (e.g., 0.5 mg for 22 days).
-
Sample Collection: Plasma and urine samples were collected at multiple time points after single and multiple doses of Talazoparib to determine its concentration.
-
Bioanalytical Method: Talazoparib concentrations in plasma and urine were measured using validated assays. While specific details of the assays are proprietary, they are confirmed to be validated according to regulatory standards.
-
Pharmacokinetic Analysis: Plasma pharmacokinetic parameters, including AUC and Cmax, were calculated using noncompartmental analysis (NCA). Population pharmacokinetic (PopPK) analyses were also performed to identify covariates that might influence the drug's disposition.
Caption: Workflow for a clinical trial assessing Talazoparib pharmacokinetics in patients with organ impairment.
Signaling Pathway and Mechanism of Action
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical for the repair of single-strand DNA breaks. By inhibiting PARP, Talazoparib leads to the accumulation of these breaks, which, during DNA replication, generate double-strand breaks. In tumor cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death. This mechanism is known as synthetic lethality.
References
- 1. The Effect of Renal Impairment on the Pharmacokinetics and Safety of Talazoparib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Renal Impairment on the Pharmacokinetics and Safety of Talazoparib in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of Talazoparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the quantification of Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. While a formal inter-laboratory round-robin study has not been identified in the public domain, this document synthesizes data from multiple independent laboratory validations of Talazoparib quantification assays. The objective is to offer a clear comparison of the performance of different methodologies, supported by experimental data, to aid researchers in selecting the most appropriate assay for their needs.
The primary methods for Talazoparib quantification found in the literature are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These methods have been validated in various biological matrices, including human liver microsomes and plasma.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of different validated analytical methods for Talazoparib quantification.
Table 1: Comparison of LC-MS/MS-based Methods for Talazoparib Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Liver Microsomes (HLMs) | Mouse Plasma | Human Plasma |
| Linearity Range | 5–500 ng/mL[1][2] | 0.5–100 ng/mL[3] | 0.5–50 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[1] | 0.5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | 0.67 to 4.7% | < 15% | Within ±15% of nominal concentration |
| Inter-day Precision (%RSD) | < 3.1% | < 15% | Within ±15% of nominal concentration |
| Accuracy/Bias | -1.66 to 1.47% | < ±15% | Within ±15% of nominal concentration |
| Recovery | 99.62 ± 2.3% | 87.7–105% | Not Reported |
Table 2: Comparison of HPLC-UV-based Methods for Talazoparib Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Bulk Drug and Pharmaceutical Formulation | Bulk Form | Rat Plasma |
| Linearity Range | 15–90 μg/ml | 60-140 ng/ml | 100-2000 ng/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 1.5 ng/ml | Not Reported |
| Limit of Quantification (LOQ) | 0.10 µg/mL | 4.5 ng/ml | 100 ng/mL |
| Precision (%RSD) | < 2% | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | 98% to 102% | >85% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LC-MS/MS Method for Talazoparib in Human Liver Microsomes
This method was developed for the assessment of Talazoparib concentration in a human liver microsomes (HLMs) matrix.
-
Sample Preparation: The specific sample preparation method is not detailed in the abstract, but it involved the use of lapatinib as an internal standard (IS).
-
Chromatography:
-
Column: Hypersil C18 column.
-
Mobile Phase: Isocratic elution system. The pH of the aqueous part of the mobile phase (10 mM ammonium formate) was fixed at 3.8.
-
Run Time: 4 minutes.
-
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry (MS/MS).
-
-
Validation: The method was validated for sensitivity, linearity, and reproducibility (intra- and inter-day precision and accuracy).
HPLC-UV Method for Talazoparib in Bulk and Pharmaceutical Formulation
This method was developed for the determination of Talazoparib in bulk drug and pharmaceutical products.
-
Sample Preparation: A standard concentration of 60 µg/ml was prepared.
-
Chromatography:
-
Column: Spherisorb ODS2C18 column (250mm × 4.5 mm; 5µm).
-
Mobile Phase: Isocratic mode.
-
Detection: UV detector at 269 nm.
-
-
Validation: The method was validated according to ICH guidelines for system suitability, specificity, precision, accuracy, and robustness.
Visualizations
Signaling Pathway of Talazoparib
Talazoparib is an inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancer cells with mutations in BRCA1/2 genes, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
References
- 1. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
Assessing the Impact of Metabolites on Talazoparib Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of therapeutic drugs is paramount. This guide provides a comprehensive analysis of the impact of metabolites on the bioanalysis of Talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. Through a review of metabolic pathways and bioanalytical methodologies, this document establishes that Talazoparib's metabolic profile presents a minimal risk of interference in its quantification, a significant advantage in clinical and preclinical studies.
Talazoparib is a targeted therapy approved for the treatment of certain types of breast and prostate cancer.[1] Its mechanism of action involves inhibiting PARP enzymes, which are crucial for DNA repair.[2] The efficacy and safety of Talazoparib are directly linked to its plasma concentrations, making reliable quantification essential for therapeutic drug monitoring and pharmacokinetic studies.
A key challenge in the bioanalysis of many drugs is the potential for interference from their metabolites.[3] Metabolites can exhibit structural similarities to the parent drug, leading to cross-reactivity in immunoassays or co-elution in chromatographic methods, thereby compromising the accuracy of the quantification.[3] However, the metabolic profile of Talazoparib largely circumvents this issue.
Metabolic Profile of Talazoparib
Talazoparib undergoes minimal hepatic metabolism.[1] Studies have shown that after oral administration, the majority of the drug is excreted unchanged. Approximately 68.7% of a radiolabeled dose is recovered in the urine, with 54.6% as the unchanged parent drug. Fecal excretion accounts for about 19.7% of the dose, with 13.6% as unchanged Talazoparib.
Crucially, no major circulating metabolites have been identified in human plasma. Talazoparib is the only circulating drug-derived entity detected, simplifying its bioanalytical assessment. The minor metabolic pathways that have been identified include mono-oxidation, dehydrogenation, cysteine conjugation of mono-desfluoro talazoparib, and glucuronide conjugation. Given that these metabolites are not present in significant concentrations in circulation, their impact on the quantification of the parent drug is considered negligible.
This contrasts significantly with other drugs where metabolites are major circulating components and can interfere with the analysis of the parent compound. For instance, the metabolites of some tricyclic antidepressants and immunosuppressants are known to cause significant interference in immunoassays.
Bioanalytical Methods for Talazoparib Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Talazoparib in biological matrices due to its high sensitivity and selectivity. Several validated LC-MS/MS methods have been published for the determination of Talazoparib in plasma and other tissues.
A core component of validating these bioanalytical methods is the assessment of selectivity, which ensures that the method can differentiate the analyte from other components in the sample, including potential metabolites. The available literature on validated LC-MS/MS assays for Talazoparib consistently demonstrates a high degree of selectivity, with no reported interference from endogenous matrix components or known metabolites.
The following table summarizes the key parameters of a representative validated LC-MS/MS method for Talazoparib quantification, highlighting the method's performance in the absence of metabolite interference.
| Parameter | Result | Reference |
| Method | UPLC-MS/MS | |
| Matrix | Rat Plasma | |
| Linearity Range | 0.5 - 200 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Intra-day Precision (RSD%) | 2.9% - 12.0% | |
| Inter-day Precision (RSD%) | Varies by QC level | |
| Accuracy (RE%) | Within ± 8.0% | |
| Matrix Effect | Not significant | |
| Recovery | > 85% | |
| Stability | Stable under various conditions |
Experimental Protocols
A detailed experimental protocol for a typical LC-MS/MS method for Talazoparib quantification is outlined below. This protocol is based on methodologies described in the scientific literature.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add an internal standard (e.g., Lapatinib).
-
Add a protein precipitation agent, such as acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.
-
Inject the clear supernatant into the UPLC-MS/MS system for analysis.
Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., UPLC BEH C18 or Hypersil C18) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.7 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Talazoparib and the internal standard are monitored. For Talazoparib, common transitions include m/z 381.1 → 184.1 and for an internal standard like Lapatinib, m/z 581.0 → 365.2.
Visualizing the Workflow and Metabolic Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for Talazoparib quantification and its metabolic pathway.
Caption: Experimental workflow for Talazoparib quantification.
Caption: Metabolic pathway of Talazoparib.
Conclusion
The assessment of potential interference from metabolites is a critical step in the development and validation of bioanalytical methods for therapeutic drugs. In the case of Talazoparib, its pharmacokinetic profile is highly favorable for straightforward and reliable quantification. The minimal extent of its metabolism and the absence of major circulating metabolites significantly reduce the risk of analytical interference. This characteristic simplifies the bioanalytical method development and validation process and enhances the confidence in the accuracy of pharmacokinetic and therapeutic drug monitoring data. Compared to drugs with extensive metabolism and active or interfering metabolites, Talazoparib's profile is a distinct advantage in drug development and clinical application.
References
The Gold Standard in Regulated Bioanalysis: A Comparative Guide to the Validation of Talazoparib-13C,d4
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of the potent PARP inhibitor Talazoparib, the choice of an appropriate internal standard is a critical factor in achieving accurate, precise, and robust results. This guide provides a comprehensive comparison of bioanalytical methods for Talazoparib, highlighting the superior performance of the stable isotope-labeled (SIL) internal standard, Talazoparib-13C,d4, over structural analogs.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating heavy isotopes such as 13C and D, this compound is chemically identical to the analyte, Talazoparib. This ensures that it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. This near-perfect mimicry allows for highly effective correction of variability during sample preparation and analysis, leading to unparalleled data quality. While direct head-to-head comparative studies are not extensively published, the performance of bioanalytical methods using SIL internal standards for Talazoparib consistently demonstrates high sensitivity, accuracy, and precision, as evidenced by the validation data presented in this guide.
Performance Comparison: this compound vs. Structural Analogs
The following tables summarize the performance of validated bioanalytical methods for Talazoparib, utilizing either a stable isotope-labeled internal standard or a structural analog. The data is compiled from various studies to provide a comparative overview.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method Using a Stable Isotope-Labeled Internal Standard ([¹³C,²H₄]-Talazoparib)
| Validation Parameter | Performance Metric |
| Linearity Range | 0.5–100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 11.5% |
| Inter-day Precision (%RSD) | 2.9% to 12.0% |
| Accuracy (%RE) | Within ± 8.0% |
| Mean Extraction Recovery | 87.7–105% |
| Matrix Effect | 93.7-109% |
Data compiled from a study using [¹³C,²H₄]-Talazoparib in mouse plasma.
Table 2: Performance Characteristics of Validated LC-MS/MS Methods Using Structural Analog Internal Standards
| Validation Parameter | Method A (Internal Standard: Lapatinib) | Method B (Internal Standard: Bosutinib) |
| Linearity Range | 5–500 ng/mL | 0.5–200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[1] | 0.5 ng/mL[2] |
| Intra-day Precision (%RSD) | < 3.1%[1] | < 12.0%[2] |
| Inter-day Precision (%RSD) | < 3.1%[1] | < 12.0% |
| Accuracy (%RE) | -1.66 to 1.47% | Within ± 8.0% |
| Mean Extraction Recovery | 99.62 ± 2.3% | 81.5 ± 7.2% |
| Matrix Effect | Not explicitly stated | 87.8 – 94.8% (Analyte), 108.2 ± 7.6% (IS) |
Data compiled from studies in human liver microsomes (Method A) and rat plasma (Method B).
The data clearly indicates that methods employing a stable isotope-labeled internal standard can achieve excellent sensitivity (LLOQ of 0.5 ng/mL) and high precision and accuracy. While methods with structural analogs also demonstrate acceptable performance, the use of a SIL-IS like this compound is the preferred approach to minimize analytical variability and ensure the highest data integrity for regulated bioanalysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Talazoparib in biological matrices using LC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Talazoparib from plasma samples.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 100 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 5 seconds and then shake for 10 minutes at 1250 rpm.
-
Centrifuge the samples at 23,100g for 5 minutes.
-
Transfer 75 µL of the supernatant to an autosampler vial containing 75 µL of 0.1% formic acid in water.
-
Vortex the final extract before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of Talazoparib.
Table 3: Liquid Chromatography Parameters
| Parameter | Setting |
| HPLC Column | Reversed-phase C18 column (e.g., UPLC BEH C18) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5.0 µL |
| Elution | Gradient elution |
Table 4: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Talazoparib) | m/z 381.3 → 285.2 |
| MRM Transition (this compound) | Specific to the labeled positions |
Mandatory Visualizations
To further elucidate the context of Talazoparib bioanalysis, the following diagrams illustrate the drug's mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of Talazoparib in BRCA-mutated cancer cells.
Caption: General experimental workflow for Talazoparib bioanalysis.
References
A Comparative Guide to the Quantification of Talazoparib in Plasma and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in plasma versus tissue samples. Understanding the distribution and concentration of talazoparib in different biological matrices is crucial for preclinical and clinical drug development, enabling accurate pharmacokinetic (PK) and pharmacodynamic (PD) modeling. This document outlines key quantitative data, detailed experimental protocols, and visual workflows to support research in this area.
Quantitative Data Summary
The following tables summarize the key parameters for the quantification of talazoparib in human plasma and preclinical tumor tissue. These values are compiled from various validated bioanalytical methods, primarily utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Table 1: Talazoparib Quantification in Human Plasma
| Parameter | Reported Values | Method | Reference(s) |
| Linearity Range | 0.020 - 25.0 ng/mL | LC-MS/MS | [1] |
| 0.5 - 50 ng/mL | LC-MS/MS | [2] | |
| 0.5 - 100 ng/mL | UHPLC-MS/MS | [3] | |
| Lower Limit of Quantification (LLOQ) | 0.020 ng/mL | LC-MS/MS | [1] |
| 0.5 ng/mL | LC-MS/MS | [2] | |
| 2.0 ng/mL (in Human Liver Microsomes) | LC-MS/MS | ||
| Accuracy | 92.8% - 97.2% | LC-MS/MS | |
| Precision (%RSD) | 3.29% - 7.46% | LC-MS/MS | |
| Mean Cmax (1 mg daily dose) | 16.4 ng/mL (32% CV) | LC-MS/MS | |
| Mean AUC (0-24h, 1 mg daily dose) | 208 ng·h/mL (37% CV) | LC-MS/MS |
Table 2: Talazoparib Quantification in Preclinical Models (Plasma vs. Tissue)
| Parameter | Reported Value | Matrix | Animal Model | Reference(s) |
| Tumor-to-Plasma Ratio (Kp,inf) | 1.864 | Tumor | Mouse | |
| Oral Bioavailability | 56% | Plasma | Rat | |
| Cmax (10 mg/kg oral dose) | 7948 ng/mL | Plasma | Rat |
Experimental Protocols
Accurate quantification of talazoparib relies on robust and validated experimental protocols. The following sections detail representative methodologies for plasma and tissue sample analysis.
Quantification of Talazoparib in Human Plasma by LC-MS/MS
This protocol is a composite of validated methods described in the literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled talazoparib).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Talazoparib: m/z 381.2 → 298.1
-
Internal Standard (example): m/z 386.2 → 303.1 ([¹³C,²H₄]-talazoparib)
-
4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of talazoparib into blank plasma.
-
Process the standards and QCs alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of talazoparib to the internal standard against the nominal concentration.
-
The concentration of talazoparib in the unknown samples is determined by interpolation from the calibration curve.
Quantification of Talazoparib in Tumor Tissue by LC-MS/MS
This protocol is based on methodologies from preclinical studies involving tissue analysis.
1. Tissue Homogenization
-
Excise the tumor tissue, rinse with cold phosphate-buffered saline (PBS) to remove excess blood, and blot dry.
-
Weigh the tissue sample.
-
Add a specific volume of homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the tissue. A common ratio is 3-4 volumes of buffer to the tissue weight (e.g., 300-400 µL for a 100 mg tissue sample).
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain.
-
Sonicate the homogenate to ensure complete cell lysis.
2. Sample Preparation (Protein Precipitation from Homogenate)
-
To a known volume of the tissue homogenate, add an internal standard.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis. The subsequent steps of evaporation and reconstitution are similar to the plasma protocol.
3. LC-MS/MS Analysis
-
The chromatographic and mass spectrometric conditions are generally similar to those used for plasma analysis, though optimization for the tissue matrix may be required.
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for talazoparib quantification and its mechanism of action.
Caption: Bioanalytical workflow for talazoparib quantification.
Caption: Mechanism of action of talazoparib.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Sustained, local delivery of the PARP inhibitor talazoparib prevents the development of mammary gland hyperplasia in Brca1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Talazoparib-13C,d4: A Procedural Guide for Laboratory Professionals
The proper disposal of Talazoparib-13C,d4, a potent cytotoxic agent utilized in research and development, is a critical component of laboratory safety and environmental responsibility. As a compound classified with hazardous properties including being carcinogenic, mutagenic, and toxic for reproduction, its handling and disposal are governed by stringent regulations for cytotoxic waste.[1] This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
I. Immediate Safety and Handling Protocols
Prior to initiating any procedure involving this compound, it is imperative to establish a designated handling area, such as a chemical fume hood or a biological safety cabinet, to mitigate the risk of exposure. The use of appropriate Personal Protective Equipment (PPE) is mandatory at all times.
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with chemotherapy-rated gloves | Prevents dermal absorption and contamination. |
| Gown | Disposable, solid-front, back-closing gown | Protects against splashes and direct contact. |
| Eye Protection | Safety goggles or a full-face shield | Shields eyes from potential aerosols or splashes. |
| Respiratory Protection | An N95 or higher-rated respirator | Recommended when handling the compound in powder form. |
II. Step-by-Step Disposal Procedure
The disposal of this compound and all associated contaminated materials must strictly adhere to local, state, and federal regulations governing hazardous and cytotoxic waste.
1. Waste Segregation: All materials that have come into contact with this compound are to be considered cytotoxic waste and must be segregated at the point of generation.[2] This includes, but is not limited to:
-
Expired or unused this compound.
-
Contaminated laboratory consumables (e.g., vials, pipette tips, culture plates).
-
Used Personal Protective Equipment (PPE).
-
Materials used for spill cleanup.
2. Waste Containment: Proper containment is crucial to prevent leakage and exposure.
-
Sharps Waste: All contaminated sharps, such as needles and blades, must be immediately placed into a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste. These containers are typically yellow with a purple lid.[1]
-
Non-Sharps Solid Waste: Items such as contaminated gloves, gowns, and other labware should be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste bag (often purple or yellow).[1]
-
Liquid Waste: Aqueous and solvent-based liquid waste containing this compound must be collected in a sealed, leak-proof, and clearly labeled container. Disposal of cytotoxic liquid waste down the sanitary sewer is strictly prohibited.[2]
3. Labeling and Storage:
-
All waste containers must be clearly and indelibly labeled with the "Cytotoxic Waste" or "Chemotherapy Waste" designation and the universal biohazard symbol.
-
Store sealed and labeled cytotoxic waste containers in a secure, designated area that is isolated from general laboratory traffic until collection for final disposal.
4. Final Disposal:
-
The disposal of cytotoxic waste must be managed by a licensed and certified hazardous waste disposal contractor.
-
The universally accepted method for the final destruction of cytotoxic waste is high-temperature incineration.
-
A comprehensive record of all disposed cytotoxic waste, including quantities, dates, and disposal manifests, must be maintained for regulatory compliance.
III. Emergency Spill Management
In the event of a spill, a swift and organized response is essential to contain the material and mitigate exposure.
1. Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area to prevent the spread of contamination.
2. Don Appropriate PPE: Before addressing the spill, ensure full and appropriate PPE is worn as detailed in Table 1.
3. Contain and Clean the Spill:
-
For liquid spills, utilize a chemotherapy spill kit to absorb the material.
-
For solid spills, gently cover the powder with dampened absorbent material to prevent aerosolization.
-
Working from the perimeter of the spill inward, carefully clean the area. All cleanup materials are to be disposed of as cytotoxic waste.
4. Decontaminate and Document: Thoroughly decontaminate the affected area and any equipment involved. A detailed report of the spill and the cleanup procedure should be logged in the laboratory's safety records.
IV. Visual Workflow for this compound Disposal
The following diagram provides a visual representation of the logical workflow for the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Talazoparib-13C,d4
Essential Safety and Handling Guide for Talazoparib-13C,d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital to ensure personal safety and proper disposal of this potent compound.
Talazoparib is a hazardous substance suspected of causing genetic defects, damaging fertility or the unborn child, and causing organ damage through prolonged or repeated exposure.[1][2][3] Therefore, stringent safety measures are required during handling, storage, and disposal.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to prevent exposure.[4][5] The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Use |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn at all times to protect from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., double gloves) | Gloves should be approved for handling chemotherapy agents and changed regularly or immediately if contaminated. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95) | Required when handling the powder form of the compound or when there is a risk of aerosolization. Should be used within a certified chemical fume hood. |
| Body Protection | Disposable chemotherapy gown | Gowns should be long-sleeved with tight-fitting cuffs and back closure to provide maximum coverage. |
| Foot Protection | Closed-toe shoes | Should be worn at all times within the laboratory. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound and associated waste is mandatory to minimize exposure and environmental contamination.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a designated, clearly labeled, and locked location away from incompatible materials.
-
The storage area should be in a cool, dry, and well-ventilated space.
Handling and Preparation:
-
All handling of this compound, especially weighing and reconstituting the solid form, must be conducted in a certified chemical fume hood or a biological safety cabinet to control dust and potential aerosols.
-
Work surfaces should be covered with disposable, absorbent liners to contain any spills.
-
Avoid eating, drinking, or smoking in areas where the compound is handled.
Disposal Plan:
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated sharps container for cytotoxic waste. |
| Contaminated PPE (e.g., gloves, gown) | Place in a designated, sealed, and labeled cytotoxic waste bag. |
| Contaminated Liners and Cleaning Materials | Place in a designated, sealed, and labeled cytotoxic waste bag. |
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention immediately.
-
Spill: Evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with absorbent material. Collect the material into a designated cytotoxic waste container. Clean the spill area thoroughly.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and emergency response logic.
Caption: A flowchart outlining the safe handling procedure for this compound.
Caption: A decision tree for immediate actions following accidental exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
